molecular formula C8H12 B162279 1,3-Cyclooctadiene CAS No. 1700-10-3

1,3-Cyclooctadiene

Cat. No.: B162279
CAS No.: 1700-10-3
M. Wt: 108.18 g/mol
InChI Key: RRKODOZNUZCUBN-CCAGOZQPSA-N
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Description

1,3-Cyclooctadiene is a versatile cyclic diene that serves as a fundamental building block in advanced chemical synthesis and materials science research. Its conjugated system is highly valuable in developing enantioselective catalytic processes. Researchers utilize it in nickel-catalyzed hydrofunctionalizations, a demanding area of study that requires exquisite control over chemo-, regio-, diastereo-, and enantioselectivity to access valuable chiral allylic and homoallylic derivatives from an earth-abundant first-row transition metal . The compound is also a key precursor in stereocontrolled metathesis protocols, enabling the diversity-oriented synthesis of novel functionalized azaheterocyclic β-amino esters with multiple chiral centers through ring-opening metathesis (ROM) and ring-closing metathesis (RCM) sequences . Beyond synthetic chemistry, this compound is an efficient organic fuel in hypergolic systems for the spontaneous formation of functional carbon nanomaterials at ambient conditions. Its reaction with fuming nitric acid ignites spontaneously, yielding nitrogen- and oxygen-doped carbon nanosheets with a remarkable carbon yield of approximately 25%, the highest reported for such a process, which also produces useful energy that can be harnessed for parallel chemical transformations . The structural and energetic properties of its stereoisomers, such as the (Z,Z) and (Z,E) forms, have been precisely quantified through reaction thermochemistry data, providing a critical foundation for understanding its reactivity and stability in various research applications . This reagent is essential for investigations in organic methodology, asymmetric catalysis, and the sustainable synthesis of carbon-based materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1Z,3Z)-cycloocta-1,3-diene
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InChI

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-4H,5-8H2/b3-1-,4-2-
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InChI Key

RRKODOZNUZCUBN-CCAGOZQPSA-N
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Canonical SMILES

C1CCC=CC=CC1
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Isomeric SMILES

C1C/C=C\C=C/CC1
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Molecular Formula

C8H12
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DSSTOX Substance ID

DTXSID30865523
Record name 1,3-Cyclooctadiene
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Molecular Weight

108.18 g/mol
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Physical Description

Cyclooctadienes appears as a liquid. May irritate skin and eyes. Less dense than water and insoluble in water. Used to make rubber., Colorless liquid; [Alfa Aesar MSDS]
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Flash Point

95 °F (NFPA, 2010)
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CAS No.

29965-97-7, 1700-10-3, 3806-59-5
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Foundational & Exploratory

Physical and chemical properties of 1,3-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Cyclooctadiene: Properties, Reactions, and Applications

Introduction

This compound (1,3-COD) is a cyclic organic compound and a member of the diene family, with the chemical formula C₈H₁₂.[1][2] This colorless to light yellow liquid is characterized by an eight-membered carbon ring containing two conjugated double bonds at the first and third positions.[1] The most common and stable isomer is (Z,Z)-1,3-Cyclooctadiene, also referred to as cis,cis-1,3-Cyclooctadiene.[2][3] As a versatile and reactive molecule, 1,3-COD serves as a crucial building block in organic synthesis and a valuable ligand in the field of organometallic chemistry.[1] Its unique structural and electronic properties make it an important starting material for the synthesis of complex cyclic molecules, polymers, and fine chemicals, rendering it a subject of significant interest for researchers, scientists, and professionals in drug development.[1][4][5]

Molecular Structure and Stereochemistry

The defining feature of this compound is its eight-membered ring structure. The conjugation of the two double bonds dictates much of its chemical reactivity.

  • IUPAC Name: cycloocta-1,3-diene[2]

  • CAS Registry Number: 1700-10-3 (for the unspecified stereoisomer); 3806-59-5 (for the (Z,Z)-isomer)[2][3]

  • Molecular Formula: C₈H₁₂[1][2]

  • Synonyms: Cycloocta-1,3-diene, (Z,Z)-1,3-Cyclooctadiene, cis,cis-1,3-Cyclooctadiene[2][3]

The molecule exists as different stereoisomers, but the (Z,Z) or cis,cis configuration is the most commonly encountered.[3] The geometry of the ring and the orientation of the double bonds are critical factors in its reaction stereoselectivity.

Caption: 2D representation of this compound's carbon skeleton.

Physical and Chemical Properties

The physical properties of this compound are well-documented, providing essential data for its handling, storage, and use in various experimental setups.

PropertyValueReference
Molecular Weight 108.18 g/mol [1][2][6]
Appearance Colorless to light yellow liquid[1][6]
Melting Point -53 to -51 °C[7][8]
Boiling Point 142-144 °C[1][8]
Density 0.869 g/mL[7][8]
Solubility Insoluble in water[1][6]
Flash Point 25 °C (77 °F)
Refractive Index n20/D 1.493-1.494[7][8]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum shows characteristic signals for the vinylic protons on the double bonds and the allylic and aliphatic protons of the ring structure.

  • ¹³C NMR: The carbon NMR spectrum displays distinct peaks for the sp²-hybridized carbons of the diene system and the sp³-hybridized carbons of the saturated portion of the ring.[9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic C-H stretching frequencies for the olefinic protons and C=C stretching vibrations indicative of the conjugated diene system.[11][12]

  • Mass Spectrometry (MS): The mass spectrum typically shows a molecular ion peak corresponding to its molecular weight (m/z = 108), along with a fragmentation pattern characteristic of cyclic dienes.[11][13]

Chemical Reactivity and Key Reactions

The conjugated diene system in this compound is the center of its reactivity, making it a versatile substrate for a variety of organic transformations.

1. Diels-Alder Reaction: As a conjugated diene, 1,3-COD readily participates in [4+2] cycloaddition reactions with various dienophiles. This reaction is a powerful tool for constructing complex polycyclic frameworks, which are often key intermediates in the synthesis of pharmaceuticals and natural products.[1][14]

2. Hydrogenation: The double bonds of 1,3-COD can be selectively or fully hydrogenated. Partial hydrogenation typically yields cyclooctene, while complete hydrogenation produces cyclooctane. This reaction is often used as a model system to evaluate the activity and selectivity of various hydrogenation catalysts.[1][15]

3. Hydroboration: The reaction of 1,3-COD with borane (BH₃) or its derivatives can lead to mono- or dihydroboration products. Under certain conditions, dihydroboration can lead to the formation of boron-containing polymeric materials, showcasing a divergence from classical hydroboration reactivity.[16]

4. Metathesis Reactions: this compound is a valuable substrate for ring-rearrangement metathesis (RRM), a domino process involving ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM).[4][5] This strategy has been successfully employed to synthesize novel and functionally diverse azaheterocycles, which are important scaffolds in medicinal chemistry.[4][5]

5. Ligand in Organometallic Chemistry: The diene system of 1,3-COD can coordinate with transition metals to form stable organometallic complexes.[1] These complexes are often used as catalysts or catalyst precursors in a wide range of organic reactions.

Reactions_of_1_3_Cyclooctadiene cluster_start Starting Material cluster_reactions Key Reactions cluster_products Products / Applications COD This compound DA Diels-Alder (Cycloaddition) COD->DA + Dienophile H2 Hydrogenation COD->H2 + H₂, Catalyst HB Hydroboration COD->HB + BH₃ Meta Metathesis (RRM) COD->Meta + Grubbs' Catalyst Ligand Ligand Formation COD->Ligand + Transition Metal Polycycles Polycyclic Compounds DA->Polycycles Alkanes Cyclooctene / Cyclooctane H2->Alkanes BoronPolymers Boron-Containing Polymers HB->BoronPolymers Heterocycles Azaheterocycles Meta->Heterocycles Catalysts Metal Complexes (Catalysts) Ligand->Catalysts

Caption: Major reaction pathways of this compound.

Synthesis Protocols

The most common industrial synthesis of this compound involves the transition metal-catalyzed cyclodimerization of 1,3-butadiene.[17]

Protocol: Nickel-Catalyzed Cyclodimerization of 1,3-Butadiene

Causality: This method leverages a nickel-based catalyst system to control the dimerization of 1,3-butadiene, favoring the formation of the eight-membered ring of this compound over other linear or cyclic products. The choice of ligands and reaction conditions is critical for achieving high selectivity.

Step-by-Step Methodology:

  • Reactor Setup: In a pressure reactor under a water-free inert atmosphere (e.g., nitrogen or argon), dissolve the nickel-aluminum-phosphorus system catalyst in an inert hydrocarbon solvent.[17]

  • Reaction Conditions: Heat the reactor to a temperature of 80–120°C and maintain a gauge pressure of 0.10–0.60 MPa.[17]

  • Butadiene Addition: Introduce 1,3-butadiene into the reactor in multiple portions to control the reaction rate and temperature.[17]

  • Reaction Time: After the final addition of butadiene, allow the reaction to proceed for an additional 1 to 2 hours to ensure complete conversion.[17]

  • Termination: Cool the reactor slowly to room temperature. The reaction is terminated when the gauge pressure returns to approximately 0.1 to 0.15 MPa.[17]

  • Purification: Transfer the resulting synthetic liquid to a distillation tower. Purify the product via vacuum distillation (gauge pressure -0.10 to -0.08 MPa) to obtain the final this compound product.[17]

Synthesis_Workflow A 1. Prepare Catalyst Solution in Inert Solvent B 2. Charge Pressure Reactor A->B C 3. Heat to 80-120°C Set Pressure to 0.1-0.6 MPa B->C D 4. Add 1,3-Butadiene in Portions C->D E 5. React for 1-2 Hours D->E F 6. Cool to Room Temperature E->F G 7. Transfer to Distillation Tower F->G H 8. Purify via Vacuum Distillation G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The unique reactivity of 1,3-COD makes it a valuable tool across several scientific disciplines.

  • Organic Synthesis Intermediate: It is a key starting material for preparing compounds like suberic acid and octenedioic acid and serves as a versatile precursor for complex cyclic molecules.[1][17]

  • Polymer Science: Its diene functionality allows it to be used as a monomer in the production of specialty polymers and resins.[1]

  • Catalysis Research: 1,3-COD is frequently used as a model substrate to investigate the activity and selectivity of new catalysts, particularly in hydrogenation reactions.[1]

  • Drug Discovery: Its role in constructing diverse and complex molecular architectures, such as functionalized azaheterocycles through metathesis, is highly relevant for the development of new pharmaceutical agents.[4][5]

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when working with this compound.

Hazards:

  • Flammability: It is a highly flammable liquid and vapor (H226), with vapors potentially forming explosive mixtures with air.[2][6]

  • Health Hazards: It may be fatal if swallowed and enters airways (H304, aspiration hazard). It also causes skin irritation (H315) and serious eye irritation (H319).[2][6]

  • Reactivity: It may polymerize explosively when heated or involved in a fire.[6] It is reactive with strong oxidizing agents.[1]

Safe Handling Procedures:

  • Work in a well-ventilated area or fume hood.[18]

  • Keep away from heat, sparks, open flames, and other ignition sources.[18][19]

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[18][20]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[18]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[18]

Storage and Disposal:

  • Store in a cool, dry, well-ventilated area, preferably refrigerated.[7][18]

  • Keep containers tightly closed and store away from incompatible materials, such as oxidizing agents.[18]

  • Dispose of contents and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[18]

References

  • Title: this compound | C8H12 | CID 299882 Source: PubChem URL: [Link]

  • Title: this compound | CAS#:3806-59-5 Source: Chemsrc URL: [Link]

  • Title: Cycloocta-1,3-diene | C8H12 | CID 15550 Source: PubChem URL: [Link]

  • Title: this compound, (Z,Z)- Source: NIST WebBook URL: [Link]

  • Title: this compound - 1700-10-3 Source: ChemSynthesis URL: [Link]

  • Title: Chemical Properties of this compound (CAS 1700-10-3) Source: Cheméo URL: [Link]

  • Title: Selective Transformation of 1,3‐Cyclooctadiene into Novel Functionalized Azaheterocycles, β‐Amino Esters, and Lactams by Means of Ring‐Rearrangement Metathesis Source: Chemistry Europe URL: [Link]

  • Title: this compound Source: NIST WebBook URL: [Link]

  • Title: (PDF) Selective Transformation of 1,3‐Cyclooctadiene into Novel Functionalized Azaheterocycles, β‐Amino Esters, and Lactams by Means of Ring‐Rearrangement Metathesis Source: ResearchGate URL: [Link]

  • Title: this compound - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

  • Title: this compound - Optional[MS (GC)] - Spectrum Source: SpectraBase URL: [Link]

  • Title: this compound IR Spectrum Source: NIST WebBook URL: [Link]

  • Title: Hydrogenation of this compound Source: ResearchGate URL: [Link]

  • Title: Divergence from the classical hydroboration reactivity; boron containing materials through a hydroboration cascade of small cyclic dienes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities Source: MDPI URL: [Link]

Sources

Spectroscopic Characterization of 1,3-Cyclooctadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-cyclooctadiene, a cyclic diene of significant interest in organic synthesis and material science. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for structural elucidation and quality control. By examining the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will build a comprehensive understanding of the molecule's structure and behavior under various analytical conditions.

Introduction

This compound (C₈H₁₂) is a colorless liquid with a molecular weight of 108.18 g/mol . Its structure, featuring a conjugated diene system within an eight-membered ring, gives rise to unique conformational properties and reactivity. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its role in chemical transformations. This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing not just the data, but also the underlying principles of interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Experimental Protocol: NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 10-50 mg/mL. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the olefinic, allylic, and aliphatic protons. The integration of these signals corresponds to the number of protons in each unique environment.

Table 1: ¹H NMR Data for this compound in CDCl₃ [1]

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A~5.7-5.9Multiplet4HOlefinic Protons (H-1, H-2, H-3, H-4)
B~2.2Multiplet4HAllylic Protons (H-5, H-8)
C~1.5Multiplet4HAliphatic Protons (H-6, H-7)

Interpretation:

  • Olefinic Protons (A): The downfield signals in the range of δ 5.7-5.9 ppm are characteristic of protons attached to the double bonds. The conjugated nature of the diene system influences their chemical shift. The complex multiplicity arises from both geminal and vicinal coupling to neighboring protons.

  • Allylic Protons (B): The signals around δ 2.2 ppm correspond to the protons on the carbons adjacent to the double bonds (C-5 and C-8). These protons are deshielded due to their proximity to the π-system.

  • Aliphatic Protons (C): The upfield signals at approximately δ 1.5 ppm are assigned to the protons on the saturated carbons (C-6 and C-7) of the ring. These protons are the most shielded in the molecule.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~130Olefinic Carbons (C-1, C-2, C-3, C-4)
~30Allylic Carbons (C-5, C-8)
~26Aliphatic Carbons (C-6, C-7)

Interpretation:

  • Olefinic Carbons: The signals in the downfield region (~130 ppm) are characteristic of sp²-hybridized carbons involved in the double bonds.

  • Allylic and Aliphatic Carbons: The upfield signals correspond to the sp³-hybridized carbons of the ring, with the allylic carbons (~30 ppm) being slightly deshielded compared to the purely aliphatic carbons (~26 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Experimental Protocol: IR Spectroscopy

A thin film of neat this compound is placed between two sodium chloride or potassium bromide plates. The IR spectrum is then recorded over the range of 4000-400 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound [2]

Wavenumber (cm⁻¹)Vibrational Mode
~3020=C-H Stretch
~2920, ~2850C-H Stretch (sp³)
~1640C=C Stretch (conjugated)
~1450CH₂ Scissoring
~730=C-H Bend (cis, out-of-plane)

Interpretation:

  • =C-H Stretch: The absorption band at approximately 3020 cm⁻¹ is indicative of the C-H stretching vibration of the sp²-hybridized carbons of the double bonds.[3]

  • C-H Stretch (sp³): The strong absorptions around 2920 and 2850 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds on the sp³-hybridized carbons of the ring.[4]

  • C=C Stretch: The peak around 1640 cm⁻¹ is due to the stretching vibration of the conjugated carbon-carbon double bonds. Conjugation typically lowers the frequency of this absorption compared to an isolated double bond.[3]

  • CH₂ Scissoring: The absorption at approximately 1450 cm⁻¹ corresponds to the scissoring (in-plane bending) vibration of the methylene (CH₂) groups.

  • =C-H Bend (cis, out-of-plane): The strong band around 730 cm⁻¹ is a characteristic out-of-plane bending vibration for cis-disubstituted double bonds, consistent with the cis,cis-conformation of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

The mass spectrum of this compound is typically obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Table 4: Major Fragment Ions in the EI-Mass Spectrum of this compound [1]

m/zRelative IntensityProposed Fragment
108Moderate[C₈H₁₂]⁺• (Molecular Ion)
93Moderate[C₇H₉]⁺
79High[C₆H₇]⁺
67Moderate[C₅H₇]⁺

Interpretation and Fragmentation Mechanism:

The electron ionization of this compound results in the formation of a molecular ion ([M]⁺•) at m/z 108. This molecular ion is energetically unstable and undergoes fragmentation to produce a series of smaller, charged fragments.

Fragmentation M [C₈H₁₂]⁺• m/z = 108 F1 [C₇H₉]⁺ m/z = 93 M->F1 - •CH₃ F2 [C₆H₇]⁺ m/z = 79 M->F2 - C₂H₅• F3 [C₅H₇]⁺ m/z = 67 F2->F3 - CH₂

Sources

The Synthesis of Cyclooctadienes: A Journey Through Time and Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctadienes (CODs), eight-membered carbocyclic dienes with the chemical formula C₈H₁₂, represent a fascinating and versatile class of compounds that have played a pivotal role in the development of organic and organometallic chemistry. Their unique structural isomers, each with distinct reactivity and coordination properties, have made them indispensable building blocks in the synthesis of complex molecules, ligands for catalytic processes, and monomers for advanced materials. This technical guide provides a comprehensive exploration of the discovery and historical synthesis of the principal cyclooctadiene isomers, delving into the pioneering work of early chemists, the evolution of synthetic methodologies, and the intricate mechanisms that govern their formation.

A Pivotal Precursor: The Shadow of Cyclooctatetraene

The story of cyclooctadienes is intrinsically linked to the pursuit of a larger, more elusive prize: cyclooctatetraene (COT). In the early 20th century, the structure of benzene and the concept of aromaticity were central themes in organic chemistry. Richard Willstätter, a Nobel laureate, embarked on the ambitious synthesis of COT, the eight-membered ring analogue of benzene, to probe the limits of aromaticity.

Willstätter's Landmark Synthesis of Cyclooctatetraene

In 1905, and later detailed in 1911, Richard Willstätter reported the first, albeit arduous, synthesis of cyclooctatetraene starting from the alkaloid pseudopelletierine, isolated from the bark of the pomegranate tree. This multi-step degradation was a monumental feat of classical organic chemistry. The core of his strategy involved a series of Hofmann exhaustive methylations and eliminations to systematically remove the nitrogen atom from the bicyclic skeleton and introduce unsaturation.

The key intermediate in this degradation pathway was a cyclooctadiene, specifically believed to be 1,5-cyclooctadiene. This synthesis, while not a direct or practical method for producing cyclooctadienes, was the first to experimentally access the cyclooctadiene ring system and laid the conceptual groundwork for future explorations. For decades, Willstätter's synthesis was met with skepticism until it was successfully replicated by Arthur C. Cope and his collaborators in 1947, solidifying Willstätter's legacy.

The Industrial Age: Nickel Catalysis and the Rise of 1,5-Cyclooctadiene

The most commercially significant isomer, cis,cis-1,5-cyclooctadiene , became widely available through the groundbreaking work of Walter Reppe at BASF in the 1940s. Reppe's research into the chemistry of acetylene under high pressure, often referred to as "Reppe Chemistry," led to the development of a nickel-catalyzed cyclooligomerization of 1,3-butadiene.[1] This process provides a direct and efficient route to 1,5-cyclooctadiene, with 4-vinylcyclohexene as a common byproduct.[1]

The Mechanism of Nickel-Catalyzed Butadiene Dimerization

The nickel-catalyzed cyclodimerization of butadiene is a cornerstone of industrial organic chemistry. The currently accepted mechanism involves a series of steps orchestrated by a low-valent nickel catalyst, typically modified with a phosphine or phosphite ligand.

  • Ligand Exchange and Coordination: Two molecules of 1,3-butadiene displace other ligands and coordinate to the nickel(0) center.

  • Oxidative Coupling: The two butadiene molecules undergo oxidative coupling to form a bis(π-allyl)nickel(II) intermediate.

  • Isomerization: This intermediate can exist in several isomeric forms, and their interconversion is crucial for determining the final product distribution.

  • Reductive Elimination: The catalytic cycle concludes with the reductive elimination from the nickel center to form 1,5-cyclooctadiene and regenerate the active nickel(0) catalyst.

The selectivity of the reaction towards 1,5-cyclooctadiene over other dimers and oligomers is highly dependent on the nature of the ligand attached to the nickel catalyst.

Caption: Catalytic cycle of nickel-catalyzed dimerization of butadiene to 1,5-cyclooctadiene.

The Family of Isomers: Syntheses of 1,3- and 1,4-Cyclooctadiene

While 1,5-cyclooctadiene is the most readily accessible isomer, the conjugated 1,3-cyclooctadiene and the non-conjugated 1,4-cyclooctadiene are also of significant interest, each with its own synthetic history.

The Emergence of this compound

The first reported synthesis of this compound appeared in 1961.[1] A common laboratory preparation involves the nickel-aluminum-phosphorus system as a catalyst for the cyclodimerization of 1,3-butadiene, where reaction conditions can be tuned to favor the 1,3-isomer.[1]

Experimental Protocol: Synthesis of this compound via Nickel-Catalyzed Dimerization [1]

  • Catalyst Preparation: In a dry, inert atmosphere pressure reactor, an inert hydrocarbon solvent is charged. Triethylaluminum, absolute ethanol, triphenyl phosphite, and nickel acetylacetonate are added sequentially under a nitrogen blanket to form the catalyst system.

  • Reaction: The reactor is heated to 80-120°C, and 1,3-butadiene is introduced in portions, maintaining a pressure of 0.10-0.60 MPa.

  • Workup: After the reaction is complete, the mixture is cooled, and the this compound is isolated by fractional distillation under reduced pressure.

Charting a Path to 1,4-Cyclooctadiene

A facile synthesis of 1,4-cyclooctadiene was reported, and a common preparative route involves the selective isomerization of the more readily available 1,5-cyclooctadiene. This can be achieved using various transition metal catalysts.

Beyond the Common Isomers: The Synthesis of Strained Cyclooctadienes

The versatility of cyclooctadiene chemistry is further highlighted by the synthesis of its highly strained isomers. In 1969, George M. Whitesides and Arthur C. Cope reported the first synthesis of (E,E)-1,5-cyclooctadiene via the photoisomerization of the cis,cis-isomer in the presence of a copper(I) catalyst.[2] This landmark achievement opened the door to the study of highly strained cyclic systems.

Summary of Key Synthetic Approaches

Cyclooctadiene IsomerKey Synthetic MethodPioneering Researchers/DevelopersYearYields
Cyclooctatetraene Multi-step degradation of pseudopelletierineRichard Willstätter1905Low
Cyclooctatetraene Nickel-catalyzed tetramerization of acetyleneWalter Reppe1940sUp to 90%
1,5-Cyclooctadiene Nickel-catalyzed dimerization of 1,3-butadieneWalter Reppe and coworkers1940sHigh (Industrial Scale)
This compound Nickel-aluminum-phosphorus catalyzed dimerization of 1,3-butadieneWilke and Muller1962>90%
(E,E)-1,5-Cyclooctadiene Photoisomerization of cis,cis-1,5-cyclooctadieneGeorge M. Whitesides and Arthur C. Cope1969-

Conclusion

The journey of the discovery and synthesis of cyclooctadienes is a compelling narrative of scientific curiosity, ingenuity, and the relentless pursuit of new molecular architectures. From Willstätter's ambitious degradation of a natural product to Reppe's industrially transformative catalytic methods, the development of synthetic routes to these eight-membered rings has had a profound impact on the field of chemistry. The ongoing exploration of their reactivity and the development of novel synthetic methodologies continue to expand the horizons of what is possible in chemical synthesis, underscoring the enduring importance of these versatile cyclic dienes.

References

  • Whitesides, G. M.; Cope, A. C. J. Am. Chem. Soc. 1969, 91 (10), 2608–2616.
  • Willstätter, R.; Waser, E. Ber. Dtsch. Chem. Ges. 1911, 44 (3), 3423–3445.
  • Cope, A. C.; Overberger, C. G. J. Am. Chem. Soc. 1947, 69 (4), 976.
  • Reed, H. W. B. J. Chem. Soc. 1954, 1931-1941.
  • Wilke, G.; Müller, E. Angew. Chem. 1962, 74 (15), 577-578.
  • Reppe, W.; Schlichting, O.; Klager, K.; Toepel, T. Justus Liebigs Ann. Chem. 1948, 560 (1), 1-92.
  • Huisgen, R.; Boche, G.; Huber, H. J. Am. Chem. Soc. 1987, 109 (22), 6788–6790.
  • Moon, S.; Ganz, C. R. J. Org. Chem. 1969, 34 (2), 465–466.
  • Sakakibara, Y.; Yamamoto, I.; Sasaki, K.; Sakai, M.; Uchino, N. Bull. Chem. Soc. Jpn. 1991, 64 (7), 2236-2241.
  • Tobisch, S.; Ziegler, T. J. Am. Chem. Soc. 2002, 124 (44), 13290–13301.

Sources

Valence isomerism and conformational analysis of 1,3-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Valence Isomerism and Conformational Analysis of 1,3-Cyclooctadiene

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (COD) is a foundational molecule in physical organic chemistry, offering a rich landscape for the study of dynamic molecular processes. Its eight-membered ring possesses significant conformational flexibility, leading to a complex interplay of non-planar structures. Furthermore, as a conjugated diene, it undergoes fascinating valence isomerizations, primarily through pericyclic reactions. This guide provides a comprehensive exploration of the conformational analysis and valence isomerism of cis,cis-1,3-cyclooctadiene, detailing the underlying principles, experimental methodologies for characterization, and its synthetic utility. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of such cyclic systems.

Introduction: The Dynamic Nature of an Eight-Membered Ring

Cyclic molecules are cornerstones of organic chemistry, with their three-dimensional structures dictating their reactivity and physical properties. While smaller rings like cyclohexane are well-understood, larger rings such as cyclooctadiene introduce a higher degree of complexity. This compound, a colorless liquid with the molecular formula C₈H₁₂, is an exemplary model for studying two fundamental concepts: valence isomerism and conformational dynamics.[1][2][3]

  • Valence Isomerism: This phenomenon involves the reorganization of σ and π bonds, leading to isomers that can be interconverted through concerted, often thermally or photochemically induced, reactions. For this compound, this is most prominently observed in its electrocyclic relationship with its bicyclic isomer.

  • Conformational Analysis: The flexibility of the eight-membered ring allows this compound to exist in several rapidly interconverting conformations, primarily variations of twist-boat and chair forms.[4][5] Understanding the energetic barriers between these conformers is crucial for predicting its behavior in chemical reactions.

The compound serves as a valuable precursor in organic synthesis for various cyclic compounds and polymers and is used as a ligand in organometallic chemistry.[1] Its primary industrial synthesis involves the transition-metal catalyzed cyclodimerization of 1,3-butadiene.[6] This guide will delve into the intricate structural chemistry that underpins these applications.

Valence Isomerism: A Pericyclic Dance

The most significant valence isomerization of cis,cis-1,3-cyclooctadiene is its equilibrium with cis-bicyclo[4.2.0]oct-7-ene. This interconversion is a classic example of an electrocyclic reaction, governed by the principles of orbital symmetry.[7]

Photochemical and Thermal Interconversion

The direction of the electrocyclic reaction is dictated by the energy source:

  • Photochemical Cyclization: Upon UV irradiation, particularly in the presence of a photosensitizer like acetophenone, cis,cis-1,3-cyclooctadiene undergoes a 4π-electron conrotatory ring closure to form cis-bicyclo[4.2.0]oct-7-ene.[7][8][9][10] The reaction may proceed through an initial isomerization to the highly strained cis,trans isomer, which then rapidly cyclizes.[11]

  • Thermal Ring Opening: Conversely, heating cis-bicyclo[4.2.0]oct-7-ene results in a disrotatory ring opening to yield cis,cis-1,3-cyclooctadiene.[7][12][13] Kinetic studies, including deuterium isotope effect experiments, have been instrumental in elucidating this mechanism. The results confirm a direct disrotatory pathway and rule out alternative mechanisms such as a[1][8] hydrogen shift from a transient cis,trans-1,3-cyclooctadiene intermediate.[7][12][13]

The diagram below illustrates this fundamental equilibrium, a cornerstone of pericyclic reaction theory.

G cluster_COD cluster_BCO COD cis,cis-1,3-Cyclooctadiene (Twist-Boat-Chair Conformation) BCO cis-Bicyclo[4.2.0]oct-7-ene COD->BCO hν (UV Light) Conrotatory Cyclization BCO->COD Δ (Heat) Disrotatory Ring Opening

Caption: Valence isomerization of this compound.

Conformational Analysis: Navigating the Energy Landscape

Unlike the rigid chair conformation of cyclohexane, the larger and more flexible eight-membered ring of this compound exists in a complex equilibrium of several low-energy conformations. The dominant conformer and the energy barriers between them have been extensively studied using a combination of dynamic NMR spectroscopy and force-field calculations.[4]

The Twist-Boat-Chair (TBC) Conformation

Pioneering work by Anet and Yavari demonstrated that cis,cis-1,3-cyclooctadiene predominantly exists as a chiral twist-boat-chair (TBC) conformation.[4][5] This conformation is not static; the molecule undergoes two distinct, low-energy dynamic processes:

  • Ring Inversion: This is the higher energy process, which involves the interconversion between the two enantiomeric TBC forms. It has a higher activation barrier.

  • Ring Pseudorotation: A lower energy process that occurs more rapidly, involving subtle changes in the ring's twist without inverting its overall chirality.

The interplay of these conformers is critical, as the specific three-dimensional shape of the diene system influences its reactivity in cycloaddition reactions and its coordination to metal centers.

Energetic Parameters

Dynamic NMR experiments have allowed for the quantification of the energy barriers associated with these conformational changes. These values are essential for understanding the molecule's fluxional behavior at different temperatures.

Dynamic ProcessActivation Energy (ΔG‡)TechniqueReference
Ring Inversion (TBC ⇌ TBC')~7.8 kcal/molDynamic ¹³C NMRAnet & Yavari (1978)[4][5]
Ring Pseudorotation<5 kcal/molDynamic ¹³C NMRAnet & Yavari (1978)[4][5]

The diagram below visualizes the conformational energy landscape, highlighting the interconversion between the two enantiomeric twist-boat-chair forms.

G Conformational Inversion of this compound TBC1 Twist-Boat-Chair (P) TS Transition State (ΔG‡ ≈ 7.8 kcal/mol) TBC1->TS Ring Inversion TBC2 Twist-Boat-Chair (M) TS->TBC2

Caption: Energy profile for ring inversion of 1,3-COD.

Methodologies for Characterization

The study of these dynamic processes requires specialized analytical techniques capable of probing molecular structure and energetics on a rapid timescale.

Experimental Protocol: Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) is the premier experimental technique for quantifying the kinetics of conformational exchange. By monitoring NMR spectra at various temperatures, one can observe the effects of chemical exchange on resonance lineshapes.

Objective: To determine the free energy of activation (ΔG‡) for the ring inversion of cis,cis-1,3-cyclooctadiene.

Methodology:

  • Sample Preparation:

    • Dissolve a precise concentration of high-purity cis,cis-1,3-cyclooctadiene in a suitable low-freezing point solvent (e.g., dichlorofluoromethane, CHCl₂F).

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

    • Transfer the solution to a high-quality NMR tube and seal it.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer equipped with a variable temperature (VT) unit.

    • Tune and shim the spectrometer at room temperature to achieve optimal resolution.

  • Data Acquisition (Variable Temperature):

    • Begin by acquiring a standard ¹³C{¹H} NMR spectrum at room temperature (~298 K). At this temperature, the ring inversion is fast on the NMR timescale, and averaged signals will be observed.

    • Gradually lower the temperature of the probe in increments of 5-10 K. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.

    • Continue cooling until significant broadening of the signals is observed, followed by their decoalescence into separate signals for the individual conformers. This typically occurs at very low temperatures (e.g., below 150 K).

  • Data Analysis:

    • Identify Coalescence Temperature (Tc): Determine the temperature at which two exchanging signals merge into a single broad peak.

    • Calculate Rate Constant (k): At the coalescence temperature, the rate constant (k) for the exchange process can be estimated using the equation: k = (π * Δν) / √2 where Δν is the frequency separation (in Hz) of the two signals at a temperature well below coalescence (the slow exchange limit).

    • Calculate Free Energy of Activation (ΔG‡): Use the Eyring equation to calculate the free energy barrier at the coalescence temperature: ΔG‡ = -RTc * ln(k * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

    • Line-Shape Analysis (Advanced): For more accurate results across a range of temperatures, perform a full line-shape analysis by fitting the experimental spectra to theoretical spectra simulated with different exchange rates.

Workflow: Computational Chemistry Analysis

Computational modeling provides invaluable insight into the structures of transient states and relative energies that are difficult to measure experimentally.

Objective: To map the potential energy surface of this compound's conformational space.

Workflow:

  • Initial Structure Generation:

    • Build plausible starting geometries for various conformers (e.g., twist-boat-chair, boat, chair) in a molecular modeling program.

  • Geometry Optimization:

    • Perform full geometry optimizations for each starting structure using an appropriate level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This locates the nearest local energy minimum.

  • Frequency Calculation:

    • For each optimized structure, perform a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state.

  • Transition State Search:

    • To find the pathway between two conformers (e.g., the two enantiomeric TBC forms), perform a transition state search using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Once a transition state is located and confirmed (one imaginary frequency), an IRC calculation is performed. This traces the reaction path from the transition state down to the energy minima on either side, confirming that the located transition state correctly connects the desired conformers.

  • Energy Profile Construction:

    • Plot the relative energies (including zero-point vibrational energy corrections) of the stable conformers and transition states to construct a complete potential energy surface diagram.

Conclusion

This compound stands as a remarkably instructive molecule, bridging the fundamental concepts of pericyclic reactions and dynamic stereochemistry. Its valence isomerization with bicyclo[4.2.0]oct-7-ene is a textbook case of thermally and photochemically controlled electrocyclization. Concurrently, its flexible eight-membered ring populates a chiral twist-boat-chair conformation, undergoing rapid ring inversion with a well-defined energetic barrier. The synergistic application of experimental techniques like dynamic NMR and modern computational chemistry has been essential in unraveling this intricate behavior. For researchers in organic synthesis and drug development, a thorough understanding of these dynamic properties is paramount for controlling reactivity and designing complex molecular architectures.

References

  • Baldwin, J. E., Gallagher, S. S., Leber, P. A., Raghavan, A. S., & Shukla, R. (2004). Deuterium Kinetic Isotope Effects and Mechanism of the Thermal Isomerization of Bicyclo[4.2.0]oct-7-ene to this compound. The Journal of Organic Chemistry, 69(21), 7212–7219. [Link]

  • Baldwin, J. E., Gallagher, S. S., Leber, P. A., & Raghavan, A. (2004). Deuterium Kinetic Isotope Effects and Mechanism of the Thermal Isomerization of bicyclo[4.2.0]oct-7-ene to this compound. PubMed. [Link]

  • Dauben, W. G., & Cargill, R. L. (1961). Photochemical Transformations. XI. Isomerization of this compound. The Journal of Organic Chemistry, 26(7), 2501–2502. [Link]

  • Garlish, M., & Harris, R. K. (1970). Proton NMR Spectra of Cyclopentadiene, 1,3-Cyclohexadiene, this compound, and 1,2-Dihydronaphthalene. The Journal of Chemical Physics, 53(5), 1605. [Link]

  • Liu, R. S. H. (1967). Photosensitized Isomerization of 1,3-Cyclooctadienes and Conversion to Bicyclo[4.2.0]oct-7-ene. Journal of the American Chemical Society, 89(1), 112–114. [Link]

  • Baldwin, J. E., Gallagher, S. S., Leber, P. A., & Raghavan, A. (2004). Thermal Disrotatory Electrocyclic Isomerization of cis-Bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-Cyclooctadiene. Organic Letters, 6(9), 1457–1460. [Link]

  • Deodato, D., & Dounay, A. B. (2012). A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry. National Institutes of Health. [Link]

  • Semghouli, A., Drahos, L., Volk, B., & Kiss, L. (2024). Selective Transformation of this compound into Novel Functionalized Azaheterocycles, β-Amino Esters, and Lactams by Means of Ring-Rearrangement Metathesis. ResearchGate. [Link]

  • Unknown. (n.d.). Conformational Analysis. [Link]

  • Shi, M., & Inoue, Y. (2001). Enantiodifferentiating photoisomerization of (Z)-cyclooctene and (Z,Z)-cycloocta-1,3-diene sensitized by chiral aromatic amides. Journal of the Chemical Society, Perkin Transactions 2, (10), 1725–1731. [Link]

  • Muvva, S. B. (2022). A Non-Adiabatic Molecular Dynamics Study of Cis,Cis-1,3-Cyclooctadiene Photodynamics. [Link]

  • Organic Syntheses. (n.d.). 1,3,5-cyclooctatriene. [Link]

  • Anet, F. A. L., & Yavari, I. (1978). Conformations of cis,cis-1,3-cyclooctadiene and its epoxides. Dynamic nuclear magnetic resonance spectroscopy and iterative force-field calculations. Journal of the American Chemical Society, 100(25), 7814–7819. [Link]

  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. [Link]

  • Nebe, W. J., & Fonken, G. J. (1969). Photolysis of cis,cis-1,3-cyclooctadiene. Journal of the American Chemical Society, 91(5), 1249–1253. [Link]

  • Muvva, S. B., Liu, Y., Chakraborty, P., et al. (2024). Ultrafast structural dynamics of UV photoexcited cis,cis-1,3-cyclooctadiene observed with time-resolved electron diffraction. ResearchGate. [Link]

  • Ríos-Gutiérrez, M., Domingo, L. R., & Pérez, P. (2018). A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes. Beilstein Journal of Organic Chemistry, 14, 280–288. [Link]

  • Curado, N., Maya, C., López-Serrano, J., & Rodríguez, A. (n.d.). Supporting Information - Boryl-Assisted Hydrogenolysis of a Nickel-Methyl bond. The Royal Society of Chemistry. [Link]

  • Wikipedia. (2024, July 3). Cyclooctadiene. [Link]

  • NIST. (n.d.). This compound, (Z,Z)-. NIST WebBook. [Link]

  • Muvva, S. B., Liu, Y., Chakraborty, P., et al. (2024). Ultrafast structural dynamics of UV photoexcited cis, cis-1,3-cyclooctadiene observed with time-resolved electron diffraction. PubMed. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Ring Conformations. [Link]

  • Anet, F. A. L., & Kozerski, L. (1973). Conformational properties of cis,cis-1,4-cyclooctadiene. Dynamic nuclear magnetic resonance spectroscopy and iterative strain-energy calculations. Journal of the American Chemical Society, 95(10), 3407–3408. [Link]

  • Wired Chemist. (n.d.). cis-cis-1,3-cyclooctadiene Proton. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Study.com. (n.d.). Conformations of Cyclohexane | Chair, Boat & Twist-Boat. [Link]

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A Technical Guide to the Stereoisomers and Enantioselective Synthesis of 1,3-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the stereochemistry of 1,3-cyclooctadiene, with a particular focus on its unique planar chirality. It further details a validated methodology for the enantioselective synthesis of the chiral (E,Z)-1,3-cyclooctadiene isomer, a molecule of significant interest in asymmetric synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this fundamental chiral building block.

Part 1: The Stereochemical Landscape of this compound

This compound (C₈H₁₂) is a cyclic diene that can exist in several geometric isomeric forms, including (Z,Z), (E,Z), (Z,E), and (E,E) configurations.[1][2] The most common and thermodynamically stable isomer is the (Z,Z)-1,3-cyclooctadiene, often referred to as cis,cis-1,3-cyclooctadiene.[2][3]

The introduction of a trans (E) double bond into the eight-membered ring introduces significant ring strain. However, the (E,Z)-isomer is stable enough to be isolated, though it undergoes thermal cyclization to bicyclo[4.2.0]oct-7-ene at temperatures above 60 °C.[4] A critical feature of (E,Z)-1,3-cyclooctadiene is its chirality. The molecule is not planar, and the constrained geometry of the diene system creates a chiral plane.[5] This results in two non-superimposable mirror images (enantiomers), which are stable and do not interconvert at ambient temperatures due to a high energetic barrier for the diene moiety to pass through the ring. This phenomenon is known as planar chirality.[4]

cluster_chirality Planar Chirality ZZ (Z,Z)-1,3-Cyclooctadiene (Achiral) EZ (E,Z)-1,3-Cyclooctadiene (Chiral Enantiomers) ZZ->EZ Photoisomerization p_EZ (P)-(E,Z) EZ->p_EZ m_EZ (M)-(E,Z) EZ->m_EZ p_EZ->m_EZ Mirror Plane p_EZ_desc P-configuration (Plus) m_EZ_desc M-configuration (Minus)

Caption: Stereoisomers and Planar Chirality of this compound.

Part 2: Enantioselective Synthesis via Asymmetric Photosensitization

While several methods exist for the synthesis of racemic (E,Z)-1,3-cyclooctadiene, achieving enantioselectivity presents a significant challenge. The most effective reported strategy is the enantiodifferentiating photoisomerization of the achiral (Z,Z)-1,3-cyclooctadiene using a chiral sensitizer.[4][6] This approach leverages the transfer of chirality from the sensitizer molecule to the substrate within an excited-state complex (an exciplex).

The causality behind this choice of methodology stems from its directness and the lack of convenient alternative chemical or photochemical routes to the enantiomerically enriched product.[4] The process involves irradiating a solution of (Z,Z)-1,3-cyclooctadiene in the presence of a chiral aromatic ester, which acts as the sensitizer. The sensitizer absorbs light, forms an excited state, and then interacts with the diene to facilitate its isomerization to the chiral (E,Z) form in an enantioselective manner.

Experimental Protocol: Enantiodifferentiating Photoisomerization

This protocol is a synthesized representation of methodologies described in the literature.[6]

1. Reagent and System Preparation:

  • Dissolve (Z,Z)-1,3-cyclooctadiene (1ZZ) and the chiral sensitizer (e.g., (-)-menthyl benzenehexacarboxylate) in an appropriate solvent (e.g., pentane for non-polar conditions). The concentration of the diene is typically in the range of 0.05-0.1 M, with the sensitizer at a lower concentration (e.g., 0.01 M).
  • Transfer the solution to a quartz photoreactor vessel.
  • Purge the solution with an inert gas (e.g., argon) for at least 30 minutes to remove dissolved oxygen, which can quench the excited states and lead to side reactions.

2. Photoreaction:

  • Maintain the reaction vessel at a controlled temperature. Lower temperatures (e.g., -40 °C) have been shown to significantly improve enantiomeric excess (ee).[6]
  • Irradiate the solution using a high-pressure mercury lamp equipped with a suitable filter (e.g., Pyrex) to select for wavelengths absorbed by the sensitizer, preventing direct excitation of the diene.
  • Monitor the reaction progress by gas chromatography (GC) to determine the conversion of (Z,Z)-1,3-cyclooctadiene and the formation of the (E,Z) isomer.

3. Product Isolation and Purification:

  • Once the desired conversion is reached, stop the irradiation.
  • Remove the solvent under reduced pressure at a low temperature to avoid thermal cyclization of the product.
  • The crude product, containing the (E,Z)-isomer, unreacted (Z,Z)-isomer, and the sensitizer, can be purified by preparative GC or column chromatography on silica gel impregnated with silver nitrate, which effectively separates the geometric isomers.

4. Characterization:

  • Determine the enantiomeric excess of the purified (E,Z)-1,3-cyclooctadiene using chiral GC or HPLC.
  • Measure the specific rotation using a polarimeter. Optically pure (E,Z)-1,3-cyclooctadiene exhibits a very high specific rotation.[6]
  • Confirm the structure using standard spectroscopic methods (¹H NMR, ¹³C NMR).

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// Workflow start [label="Start: Prepare Reactants", class="start_end"]; prep [label="Dissolve (Z,Z)-diene and\nchiral sensitizer in solvent", class="process"]; purge [label="Purge with Argon (30 min)", class="process"]; irradiate [label="Irradiate with Hg Lamp\nat controlled temperature (e.g., -40°C)", class="process"]; monitor [label="Monitor conversion via GC", class="io"]; check [label="Desired\nconversion?", class="decision"]; stop [label="Stop Reaction", class="start_end"]; isolate [label="Isolate crude product\n(low temp evaporation)", class="process"]; purify [label="Purify via AgNO₃-Silica\nChromatography", class="process"]; analyze [label="Characterize Product\n(Chiral GC, Polarimetry, NMR)", class="io"]; end [label="End: Optically Active\n(E,Z)-1,3-Cyclooctadiene", class="start_end"];

// Connections start -> prep -> purge -> irradiate -> monitor -> check; check -> irradiate [label="No"]; check -> stop [label="Yes"]; stop -> isolate -> purify -> analyze -> end; }

Caption: Workflow for Enantioselective Photosynthesis of (E,Z)-1,3-COD.

Part 3: Data Analysis and Performance

The choice of sensitizer, solvent, and temperature critically influences the enantioselectivity of the photoisomerization. Non-polar solvents generally afford higher enantiomeric excesses, suggesting the involvement of a neutral exciplex intermediate.[6] In contrast, polar solvents can diminish the ee, likely due to the intervention of radical ionic species.[6]

Chiral SensitizerSolventTemperature (°C)Enantiomeric Excess (ee %)Specific Rotation [α]²⁵_D
(-)-Menthyl benzenehexacarboxylatePentane2510Not reported for this ee
(-)-Menthyl benzenehexacarboxylatePentane-4018Not reported for this ee
(R)-[7]Paracyclophane-12-carboxylateNot specifiedNot specifiedup to 87Not specified

Data synthesized from multiple sources.[6][7] The specific rotation of optically pure (E,Z)-1,3-cyclooctadiene is reported to be anomalously high at 1380° (CH₂Cl₂).[6]

Part 4: Applications and Future Outlook

The development of enantioselective routes to chiral dienes like (E,Z)-1,3-cyclooctadiene is of paramount importance. These molecules serve as valuable building blocks in organic synthesis. For instance, this compound derivatives are precursors for creating functionalized azaheterocycles and β-amino esters, which are key structural motifs in many pharmaceutical compounds.[8][9] Furthermore, chiral dienes are highly effective ligands in transition metal-catalyzed asymmetric reactions, enabling the synthesis of other chiral molecules.[10][11]

The continued development of more efficient and selective catalytic systems, potentially moving beyond photochemical methods to transition-metal catalysis, will further enhance the accessibility and utility of these unique chiral structures for applications in drug discovery and materials science.

References

  • Inoue, Y., Wada, T., & Mori, T. (2002). Optically Active (E,Z)-1,3-Cyclooctadiene: First Enantioselective Synthesis through Asymmetric Photosensitization and Chiroptical Property. Journal of the American Chemical Society. [Link]

  • Wada, T., Mori, T., & Inoue, Y. (2003). Details of the first enantioselective synthesis of (E,Z)-1,3-cyclooctadiene through asymmetric photosensitization. Journal of the American Chemical Society, 125(30), 8996-9004. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound, (Z,Z)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (2024). Cyclooctadiene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Semghouli, A., Drahos, L., Volk, B., & Kiss, L. (2024). Selective Transformation of this compound into Novel Functionalized Azaheterocycles, β-Amino Esters, and Lactams by Means of Ring-Rearrangement Metathesis. European Journal of Organic Chemistry. [Link]

  • Corey, E. J., & Luo, G. (2009). Catalytic Enantioselective Formation of Chiral Bridged Dienes Which Are Themselves Ligands for Enantioselective Catalysis. Organic Letters, 11(20), 4656–4659. [Link]

  • ResearchGate. (2024). (PDF) Selective Transformation of 1,3‐Cyclooctadiene into Novel Functionalized Azaheterocycles, β‐Amino Esters, and Lactams by Means of Ring‐Rearrangement Metathesis. [Link]

  • Maeda, R., et al. (2011). Planar-to-planar chirality transfer in the excited state. Enantiodifferentiating photoisomerization of cyclooctenes sensitized by planar-chiral paracyclophane. Journal of the American Chemical Society, 133(27), 10379-81. [Link]

  • Stenutz, R. (n.d.). (1Z,3Z)-cycloocta-1,3-diene. In Stenutz. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Is cycloocta-1,3 diene planar?. [Link]

  • National Center for Biotechnology Information. (n.d.). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. PubMed Central. [Link]

  • University of Wisconsin. (n.d.). Planar Chirality. [Link]

  • Ma, S. (Ed.). (2010). Handbook of Cyclization Reactions. Wiley-VCH. [Link]

  • National Center for Biotechnology Information. (2023). Enantioselective Synthesis of Bicyclo[3.2.1]octadienes via Palladium-Catalyzed Intramolecular Alkene-Alkyne Coupling Reaction. PubMed. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound, (Z,Z)- Data. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. PubMed Central. [Link]

  • MDPI. (n.d.). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. [Link]

  • ChemRxiv. (2019). C–H Functionalization Approach for the Synthesis of Chiral C2 Symmetric 1,5-Cyclooctadiene Ligands. [Link]

  • Sci-Hub. (2021). Enantioselective Preparation of Cyclooctadienes. Synfacts, 17(02), 0181. [Link]

  • Semantic Scholar. (2019). C–H Functionalization Approach for the Synthesis of Chiral C2 Symmetric 1,5-Cyclooctadienes Ligands. [Link]

Sources

Molecular formula and weight of 1,3-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Cyclooctadiene

Abstract

This technical guide provides a comprehensive overview of this compound (cis,cis-isomer), a versatile cyclic diene pivotal in organic synthesis and materials science. We will delve into its fundamental chemical and physical properties, established synthesis protocols, and detailed spectroscopic characterization. The core of this guide focuses on its reactivity and strategic applications, particularly its role as a precursor in complex molecular architectures relevant to pharmaceutical and catalysis research. Methodologies, mechanistic insights, and safety protocols are presented to equip researchers, scientists, and drug development professionals with actionable, field-proven knowledge.

Core Molecular and Physical Properties

This compound is a cyclic hydrocarbon featuring an eight-membered ring with two conjugated double bonds.[1] Its structure allows for significant conformational flexibility and specific reactivity patterns that are leveraged in synthetic chemistry.

Molecular Formula and Weight
  • Molecular Formula: C₈H₁₂[1][2][3][4]

  • Molecular Weight: 108.18 g/mol [1][2][4][5]

Physicochemical Data

The key physical and chemical properties of the most common (Z,Z)- or cis,cis-1,3-cyclooctadiene isomer are summarized below. These characteristics are critical for its handling, storage, and application in experimental setups.

PropertyValueSource(s)
CAS Number 3806-59-5 (for Z,Z isomer)[2]
IUPAC Name (1Z,3Z)-cycloocta-1,3-diene[1]
Appearance Colorless to light yellow liquid[1][5]
Density 0.873 g/mL at 20 °C
Boiling Point 142-144 °C[3]
Melting Point -53 °C to -51 °C[6][7]
Flash Point 24 °C (75.2 °F) - closed cup
Refractive Index n20/D 1.494
Solubility Insoluble in water[1][5]

Synthesis and Production

The industrial production of this compound is primarily achieved through the catalyzed cyclodimerization of 1,3-butadiene. This method is efficient for large-scale synthesis. Other laboratory-scale methods, such as ring expansion or dehydrogenation, are also known but less common.[1]

Industrial Synthesis: Cyclodimerization of 1,3-Butadiene

The dominant industrial route involves the cyclodimerization of 1,3-butadiene using a multi-component catalyst system, often based on a transition metal complex.[8] The causality behind this choice is the high atom economy and the direct formation of the desired eight-membered ring from readily available C4 feedstock.

  • Reactor Preparation: An inert, pressure-rated chemical reactor is rendered oxygen- and moisture-free by purging with dry nitrogen or argon.

  • Solvent and Catalyst Loading: An anhydrous, inert hydrocarbon solvent (e.g., toluene, cyclohexane) is introduced, followed by the catalyst system. A common system consists of a nickel-aluminum-phosphorus complex.[8]

  • Reaction Conditions: The reactor is heated to a temperature between 80–120 °C and pressurized to 0.10–0.60 MPa.[8]

  • Reagent Addition: 1,3-Butadiene is introduced into the reactor in a controlled manner (e.g., in multiple portions or via slow feed) to manage the exothermic reaction and optimize for the desired cyclodimer product over linear polymers.

  • Reaction Monitoring: The reaction is monitored by GC analysis of aliquots to determine the consumption of butadiene and the formation of this compound.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled. The catalyst is typically deactivated and removed. The resulting crude product is transferred to a distillation apparatus for purification by fractional distillation under reduced pressure to yield high-purity this compound.[8]

cluster_input Inputs cluster_process Process cluster_output Outputs Butadiene 1,3-Butadiene Reactor Pressurized Reactor (80-120°C, 0.1-0.6 MPa) Butadiene->Reactor Catalyst Ni/Al/P Catalyst System Catalyst->Reactor Solvent Inert Solvent Solvent->Reactor Crude Crude Product Mixture Reactor->Crude Cyclodimerization Purification Fractional Distillation (Vacuum) Crude->Purification Purified Purified this compound Purification->Purified

Caption: Industrial synthesis workflow for this compound.

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. The conjugated diene system and the cyclic structure provide a distinct spectral fingerprint.

TechniqueKey Observables and Interpretation
¹H NMR Signals in the olefinic region (δ ~5.4-5.6 ppm) corresponding to the four vinyl protons. Signals in the aliphatic region (δ ~2.0-2.4 ppm) for the allylic protons and other methylene protons. The coupling patterns are complex due to the molecule's flexibility.
¹³C NMR Two distinct signals in the sp² region (e.g., ~128-130 ppm) for the olefinic carbons. Signals for the sp³ carbons appear in the upfield region (e.g., ~25-32 ppm).[9]
IR Spectroscopy C-H stretching frequencies for sp² carbons (~3020 cm⁻¹). C=C stretching for the conjugated diene system (~1650 cm⁻¹). C-H stretching for sp³ carbons (~2800-3000 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) is observed at m/z = 108, confirming the molecular weight.[2] Fragmentation patterns can provide further structural information.

Chemical Reactivity and Synthetic Applications

This compound's value lies in its versatile reactivity, serving as a building block for more complex molecules.[1] Its conjugated diene system and cyclic nature are central to its utility in catalysis, cycloaddition reactions, and metathesis.

Cycloaddition Reactions (Diels-Alder)

As a conjugated diene, this compound readily participates in [4+2] cycloaddition reactions, known as the Diels-Alder reaction. This is a powerful carbon-carbon bond-forming tool used to construct bicyclic systems, which are common scaffolds in pharmaceuticals and natural products.[1] The choice of dienophile dictates the structure of the resulting adduct.

COD This compound (Diene) Adduct Bicyclic Adduct COD->Adduct Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Adduct Plus +

Caption: Generalized Diels-Alder reaction of this compound.

Ligand in Organometallic Chemistry

The diene system can coordinate with transition metals (e.g., rhodium, iridium, nickel) to form stable organometallic complexes.[1] These complexes are often used as precatalysts. The cyclooctadiene ligand, often abbreviated as "cod," is advantageous because it is a bidentate ligand that can be easily displaced by other substrates, initiating a catalytic cycle. This property is crucial in fields like asymmetric hydrogenation and hydrofunctionalization.[10][11]

Precursor for Azaheterocycles via Metathesis

A sophisticated application with direct relevance to drug development is the use of this compound as a starting material for novel azaheterocycles.[12][13] These nitrogen-containing ring systems are privileged structures in medicinal chemistry, appearing in numerous drugs.[13]

The synthetic strategy involves an initial transformation of this compound into a β-amino ester. This precursor then undergoes a domino metathesis process involving Ring-Opening Metathesis (ROM) followed by Ring-Closing Metathesis (RCM) to form new, functionalized azaheterocycles with multiple chiral centers.[12][13] The choice of a robust ruthenium-based metathesis catalyst (e.g., Grubbs catalysts) is critical for the success of this transformation, as they tolerate a wide range of functional groups.[13]

This protocol is a conceptual summary based on literature procedures.[12]

  • Precursor Synthesis: Synthesize an N-protected cyclic β-amino ester from this compound. A literature method involves treatment with chlorosulfonyl isocyanate followed by a basic workup and subsequent N-alkylation to introduce a terminal olefin.[12]

  • Metathesis Reaction Setup: In a glovebox or under Schlenk conditions, dissolve the β-amino ester precursor in an anhydrous solvent like dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Add a ruthenium-based metathesis catalyst (e.g., Grubbs First Generation, 3 mol%) to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature for approximately 4 hours. The domino process initiates with the ring-opening of the cyclooctene moiety, followed by the ring-closing with the terminal olefin on the nitrogen substituent to form the new heterocyclic ring.

  • Monitoring and Quenching: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction by adding a reagent like ethyl vinyl ether to deactivate the catalyst.

  • Purification: Concentrate the mixture in vacuo and purify the residue using column chromatography on silica gel to isolate the desired functionalized azaheterocycle.

start This compound step1 Functionalization start->step1 intermediate N-Alkylated β-Amino Ester step1->intermediate step2 Ring-Rearrangement Metathesis (RRM) [Ru Catalyst] intermediate->step2 product Functionalized Azaheterocycle (e.g., Pyrrolidine) step2->product

Sources

Methodological & Application

The Enigmatic Reactant: A Guide to Harnessing 1,3-Cyclooctadiene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Reactivity Landscape of Cyclic Dienes

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and stereocontrolled method for the construction of six-membered rings.[1] While cyclic dienes are often prized for their locked s-cis conformation, which is a prerequisite for this [4+2] cycloaddition, not all cyclic dienes exhibit the same reactivity.[2] The inherent ring strain and geometric constraints of the cyclic system play a crucial role in determining the facility of the reaction. Cyclopentadiene is exceptionally reactive due to its planar structure, which requires minimal distortion to achieve the transition state geometry. Cyclohexadiene is less reactive, and as the ring size increases, the reactivity in Diels-Alder reactions generally diminishes. This guide focuses on the unique case of 1,3-cyclooctadiene, a reactant often characterized by its low reactivity, and provides insights and protocols for its successful application in Diels-Alder cycloadditions.

The Challenge of this compound: Understanding its Low Reactivity

The reluctance of this compound to participate in Diels-Alder reactions with common dienophiles can be attributed to the significant distortion energy required to achieve the boat-like transition state. Unlike smaller cyclic dienes, the larger and more flexible eight-membered ring of this compound prefers a non-planar conformation, making the adoption of the necessary planar s-cis geometry for the diene unit energetically unfavorable.

Studies have shown that while dienophiles like maleic anhydride readily react with cyclopentadiene and even anthracene, they show no reactivity with this compound under similar conditions.[3] In some comparative studies, this compound was found to be entirely unreactive with certain dienophiles, highlighting its position as one of the less reactive cyclic dienes.[4]

Unlocking the Potential: Strategies for Engaging this compound in Cycloaddition

Despite its inherent low reactivity, this compound can be a valuable synthon for the construction of bicyclo[4.2.2]decene frameworks, which are present in various complex molecules. The key to unlocking its potential lies in the judicious selection of highly reactive dienophiles or the application of specific reaction conditions.

The "Super Dienophile" Approach

The most effective strategy for engaging this compound in Diels-Alder reactions is the use of exceptionally reactive dienophiles. These "super dienophiles" possess electronic and structural features that dramatically lower the activation energy of the cycloaddition.

1. Hetero-Dienophiles: Nitroso Compounds and Triazolinediones

Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, offer a promising avenue. Highly electrophilic dienophiles such as nitrosobenzene and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) have been shown to react with this compound where conventional dienophiles fail.[3]

  • Nitrosobenzene: The reaction of this compound with nitrosobenzene provides a pathway to functionalized bicyclo[4.2.2]decene derivatives containing a 1,2-oxazine ring. This transformation is particularly noteworthy as nitrosobenzene reacts with this compound but not with the more sterically hindered anthracene.[3]

  • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD): PTAD is one of the most reactive dienophiles known and is capable of undergoing rapid cycloadditions with a wide range of dienes.[5][6] Its high reactivity can overcome the conformational barrier of this compound. The resulting adduct contains a urazole moiety, which can be further functionalized.

2. Singlet Oxygen: A Gaseous Dienophile

Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, can act as a dienophile in [4+2] cycloadditions with conjugated dienes to form endoperoxides.[5][7] This reaction provides a direct route to oxygenated bicyclic structures.

Application Notes and Protocols

Protocol 1: Hetero-Diels-Alder Reaction of this compound with Nitrosobenzene

This protocol describes a representative procedure for the cycloaddition of this compound with nitrosobenzene, leading to the formation of a bicyclo[4.2.2]decene derivative containing a 1,2-oxazine ring.

Materials:

  • This compound

  • Nitrosobenzene

  • Anhydrous solvent (e.g., chloroform or dichloromethane)

  • Reaction flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add nitrosobenzene (1.1 equivalents) at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired bicyclo[4.2.2]decene adduct.

Expected Outcome:

The reaction is expected to yield the corresponding 1,2-oxazine-fused bicyclo[4.2.2]decene derivative. The stereochemistry of the adduct should be characterized by spectroscopic methods.

Protocol 2: [4+2] Cycloaddition of this compound with 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

This protocol outlines the rapid reaction between this compound and the highly reactive dienophile PTAD.

Materials:

  • This compound

  • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Anhydrous solvent (e.g., dichloromethane or acetone)

  • Reaction vessel

Procedure:

  • Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent at room temperature.

  • Add a solution of PTAD (1.0 equivalent) in the same solvent dropwise to the diene solution. The characteristic red color of PTAD should disappear upon reaction.

  • Stir the reaction mixture for a short period (typically a few minutes to an hour) at room temperature. Monitor the disappearance of the PTAD color to gauge reaction completion.

  • Remove the solvent under reduced pressure.

  • The resulting adduct is often obtained in high purity, but can be further purified by recrystallization or column chromatography if necessary.

Expected Outcome:

This reaction is expected to proceed rapidly to give the corresponding urazole-fused bicyclo[4.2.2]decene adduct in high yield.

Data Summary Table

DieneDienophileConditionsProductYieldReference
This compoundMaleic AnhydrideTypical thermal conditionsNo reaction0%[3]
This compoundNitrosobenzeneReflux in chloroform1,2-Oxazine adductModerate[3]
This compoundPTADRoom temperatureUrazole adductHigh[5]
This compoundSinglet OxygenPhoto-oxidationEndoperoxideVaries[5]

Mechanistic Considerations and Stereochemistry

The Diels-Alder reaction is a concerted, pericyclic reaction that generally proceeds through a chair-like transition state.[1] The stereochemistry of the dienophile is retained in the product. For cyclic dienes, the reaction can lead to the formation of endo and exo diastereomers. The endo product is often the kinetic product due to favorable secondary orbital interactions, while the exo product is typically the thermodynamically more stable isomer.

Diels_Alder_Stereochemistry cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products 1_3_COD This compound Endo_TS Endo Transition State (Kinetic Control) 1_3_COD->Endo_TS Exo_TS Exo Transition State (Thermodynamic Control) 1_3_COD->Exo_TS Dienophile Dienophile (EWG) Dienophile->Endo_TS Dienophile->Exo_TS Endo_Adduct Endo Adduct Endo_TS->Endo_Adduct Lower Ea Exo_Adduct Exo Adduct Exo_TS->Exo_Adduct Higher Ea Endo_Adduct->Exo_Adduct Heat

Advanced Strategies and Future Outlook

While the use of "super dienophiles" is the most established method for employing this compound in Diels-Alder reactions, other strategies could be explored to broaden its synthetic utility.

  • Lewis Acid Catalysis: Lewis acids can accelerate Diels-Alder reactions by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[8][9][10] While specific protocols for this compound are scarce, the use of Lewis acids in conjunction with moderately reactive dienophiles could potentially induce cycloaddition.

  • High-Pressure Conditions: Applying high pressure can favor reactions that proceed with a negative activation volume, such as the Diels-Alder reaction.[11] This could be a viable strategy to overcome the high distortion energy of this compound.

  • Intramolecular Diels-Alder (IMDA) Reactions: Tethering the dienophile to the this compound backbone can facilitate the cycloaddition by reducing the entropic barrier.[3][12] This approach could enable the formation of complex polycyclic systems that would be inaccessible through intermolecular routes.

Advanced_Strategies COD This compound (Low Reactivity) Super_Dienophiles Super_Dienophiles COD->Super_Dienophiles Reacts with Lewis_Acids Lewis_Acids COD->Lewis_Acids Potentially reacts with (in presence of dienophile) High_Pressure High_Pressure COD->High_Pressure Potentially reacts under IMDA IMDA COD->IMDA Can be incorporated into IMDA precursors Product Bicyclo[4.2.2]decene Adducts Super_Dienophiles->Product Lewis_Acids->Product High_Pressure->Product IMDA->Product

Conclusion

This compound, while often overlooked due to its low reactivity in conventional Diels-Alder reactions, represents a valuable building block for the synthesis of bicyclo[4.2.2]decene systems. By understanding the energetic barriers to its participation in cycloadditions and employing highly reactive dienophiles, researchers can successfully incorporate this eight-membered ring diene into complex molecular architectures. Future investigations into Lewis acid catalysis, high-pressure conditions, and intramolecular strategies will undoubtedly expand the synthetic utility of this enigmatic reactant, opening new avenues for drug discovery and materials science.

References

  • Theoretical Analysis of Reactivity Patterns in Diels–Alder Reactions of Cyclopentadiene, Cyclohexadiene, and Cycloheptadiene with Symmetrical and Unsymmetrical Dienophiles. The Journal of Organic Chemistry. Available at: [Link]

  • Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). HARVEST (uSask). Available at: [Link]

  • Fast Hetero-Diels-Alder Reactions Using 4Phenyl1,2,4-triazoline-3,5-dione (PTAD) as the Dienophile. ResearchGate. Available at: [Link]

  • Intramolecular Diels–Alder cycloaddition. Wikipedia. Available at: [Link]

  • 1.3: Diels-Alder_Reactions. Chemistry LibreTexts. Available at: [Link]

  • EJ920485 - Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile, Journal of Chemical Education, 2010-Nov. ERIC. Available at: [Link]

  • Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journals. Available at: [Link]

  • Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI. Available at: [Link]

  • Diels–Alder reaction. Wikipedia. Available at: [Link]

  • Insights into the Diels–Alder Reactions between Cyclopentadiene and 1,3-Butadiene with High Temperature and High Pressure. ResearchGate. Available at: [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions. PMC - NIH. Available at: [Link]

  • Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). Organic Communications. Available at: [Link]

  • Attempted hetero-Diels–Alder reaction of this compound and key... ResearchGate. Available at: [Link]

  • Chapter X. Diels – Alder Cycloadditions. University of California, Irvine. Available at: [Link]

  • Co(I)-Catalyzed [4π + 2π] Cycloaddition of 1,2-Dienes to 1,3,5-Cyclooctatriene in the Synthesis of Previously Undescribed Tricyclo[4.2.2.0 2,5 ]Decenes. MDPI. Available at: [Link]

  • Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf) 3 ·2H 2 O and Ultrahigh Pressures. ResearchGate. Available at: [Link]

  • cycloadditions with singlet oxygen mechanism and substituent directing effects. University of Illinois Urbana-Champaign. Available at: [Link]

  • Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects. PMC - NIH. Available at: [Link]

  • Theoretical Analysis of Reactivity Patterns in Diels–Alder Reactions of Cyclopentadiene, Cyclohexadiene, and Cycloheptadiene with Symmetrical and Unsymmetrical Dienophiles. The Journal of Organic Chemistry. Available at: [Link]

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Application Notes and Protocols: Enantiodifferentiating Photoisomerization of (Z,Z)-1,3-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiodifferentiating photoisomerization of (Z,Z)-1,3-cyclooctadiene (1ZZ) to its chiral, strained (Z,E)-isomer (1EZ) represents a significant challenge and opportunity in the field of asymmetric synthesis and photochemistry. This transformation, which is thermally forbidden, allows for the creation of optically active compounds through the influence of a chiral environment during photoexcitation.[1] This guide provides a comprehensive overview of the principles, experimental setups, and analytical protocols for achieving this photochirogenic reaction. We will delve into the mechanistic underpinnings of enantiodifferentiation, explore the role of various chiral sensitizers and hosts, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. The aim is to equip the reader with both the theoretical understanding and the practical knowledge to successfully implement and optimize this powerful photochemical transformation.

Introduction: The Significance of Photochirogenesis

Photochirogenesis, the generation of chirality using light, offers a unique pathway to synthesize enantiomerically enriched molecules that are often inaccessible through conventional thermal routes.[1] The photoisomerization of (Z,Z)-1,3-cyclooctadiene is a classic example, yielding a high-energy, chiral (Z,E) isomer. The core challenge lies in controlling the stereochemical outcome of the reaction. Enantiodifferentiating photosensitization addresses this by utilizing a chiral sensitizer that transfers its chirality to the substrate during the energy transfer process in the excited state.[2]

This process can be broadly categorized into two approaches:

  • Nonsupramolecular Systems: Chiral sensitizers are directly mixed with the substrate in a suitable solvent. The degree of enantiodifferentiation depends on the transient interactions between the sensitizer and the substrate in the excited state.

  • Supramolecular Systems: The substrate is encapsulated within a chiral host cavity that also contains a sensitizing moiety. This pre-organization in the ground state can lead to higher levels of enantioselectivity by restricting the conformational freedom of the substrate.[1][3]

Recent advancements have demonstrated that supramolecular strategies, such as using modified cyclodextrins or polysaccharide hosts, can lead to significantly higher enantiomeric excesses (ee).[1][3][4][5][6] For instance, the use of γ-cyclodextrin–cucurbit[7]uril-wheeled[1]rotaxanes has achieved an ee of up to 15.3% for the photoisomerization of 1ZZ.[5][7] Similarly, a 6-O-(2-naphthoyl)curdlan host has yielded the (E,Z)-isomer in up to 11.7% ee in the solid state.[4][6] These results highlight the potential of carefully designed chiral environments to control the stereochemical outcome of photochemical reactions.

Mechanistic Overview

The enantiodifferentiating photoisomerization is initiated by the absorption of light by a sensitizer molecule. The excited sensitizer then transfers its energy to the (Z,Z)-1,3-cyclooctadiene, promoting it to an excited triplet state. Within the chiral environment provided by the sensitizer or host, the diene undergoes a geometric isomerization to the (Z,E) form. The enantioselectivity arises from the diastereomeric transition states formed between the chiral sensitizer and the prochiral diene, leading to a preferential formation of one enantiomer of the (Z,E)-cyclooctadiene.

G cluster_0 Ground State cluster_1 Excited State cluster_2 Product Formation Sens_ground Sensitizer (S₀) Sens_excited Sensitizer* (T₁) Sens_ground->Sens_excited ISC 1ZZ (Z,Z)-1,3-COD 1ZZ_triplet (Z,Z)-1,3-COD* (T₁) Transition_R [Sens...(R)-1EZ]‡ 1ZZ_triplet->Transition_R k_R Transition_S [Sens...(S)-1EZ]‡ 1ZZ_triplet->Transition_S k_S R_1EZ (R)-(Z,E)-1,3-COD Transition_R->R_1EZ S_1EZ (S)-(Z,E)-1,3-COD Transition_S->S_1EZ Light Light->Sens_ground Sens_excited1ZZ Sens_excited1ZZ 1ZZ_tripletSens_ground 1ZZ_tripletSens_ground Sens_excited1ZZ->1ZZ_tripletSens_ground Energy Transfer G cluster_workflow Experimental Workflow A 1. Preparation of Reaction Mixture - Dissolve chiral sensitizer/host - Add (Z,Z)-1,3-cyclooctadiene - Degas the solution B 2. Photochemical Reaction - Set reaction temperature - Irradiate with appropriate wavelength - Monitor reaction progress A->B Transfer to photoreactor C 3. Workup and Purification - Quench the reaction - Extract the product - Purify via chromatography B->C Reaction completion D 4. Analysis of Product Mixture - Determine conversion (GC/NMR) - Determine enantiomeric excess (Chiral GC/HPLC) C->D Purified product

Figure 2: General experimental workflow for the photoisomerization reaction.

Detailed Experimental Protocols

The following protocols provide a starting point for conducting the enantiodifferentiating photoisomerization of (Z,Z)-1,3-cyclooctadiene. Optimization of these protocols for specific sensitizer/host systems is encouraged.

Protocol 1: Supramolecular Photoisomerization Using a Chiral Host

This protocol is adapted from studies utilizing modified cyclodextrins or polysaccharides as chiral hosts.

Materials:

  • Chiral sensitizing host (e.g., 6-O-(2-naphthoyl)curdlan)

  • (Z,Z)-1,3-cyclooctadiene (1ZZ)

  • Spectroscopic grade solvent (e.g., DMSO/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp with a Pyrex filter) and a cooling system.

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of the Reaction Mixture:

    • In a quartz reaction vessel, dissolve the chiral sensitizing host to the desired concentration in the chosen solvent system.

    • Add the (Z,Z)-1,3-cyclooctadiene to the solution. The molar ratio of host to substrate should be optimized based on binding studies.

    • Thoroughly degas the solution by bubbling with an inert gas for at least 30 minutes to remove oxygen, which can quench the triplet excited state.

  • Photochemical Reaction:

    • Place the reaction vessel in the photoreactor and maintain the desired temperature using a cooling system.

    • Irradiate the solution with light of the appropriate wavelength. The irradiation time will depend on the quantum yield of the reaction and the desired conversion.

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or NMR.

  • Workup and Purification:

    • Once the desired conversion is reached, stop the irradiation.

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the product with a suitable organic solvent (e.g., pentane or diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting (Z,E)-1,3-cyclooctadiene by column chromatography on silica gel.

Protocol 2: Analysis of Enantiomeric Excess by Chiral Gas Chromatography

The determination of the enantiomeric excess of the volatile (Z,E)-1,3-cyclooctadiene is typically performed using chiral gas chromatography.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID).

  • Chiral Capillary Column: A column with a chiral stationary phase capable of separating the enantiomers of the product (e.g., a cyclodextrin-based column).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An optimized temperature program is required to achieve baseline separation of the enantiomers.

  • Injector and Detector Temperatures: Set appropriately for the analyte.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the purified (Z,E)-1,3-cyclooctadiene in a suitable solvent (e.g., pentane).

  • Injection and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample onto the chiral GC column.

    • Run the analysis using the optimized temperature program.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers of (Z,E)-1,3-cyclooctadiene.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the following formula:

      • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Note: The absolute configuration of the major enantiomer must be determined independently, for example, by comparison with a standard of known configuration or by chiroptical methods such as circular dichroism. [8]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Insufficient irradiation timeIncrease the irradiation time or use a more powerful lamp.
Quenching of the excited state by oxygenEnsure thorough degassing of the reaction mixture.
Low quantum yield of the sensitizerSelect a sensitizer with a higher triplet quantum yield.
Low Enantiomeric Excess Poor chiral discriminationScreen different chiral sensitizers or hosts.
High reaction temperaturePerform the reaction at lower temperatures.
Inappropriate solventOptimize the solvent system to enhance chiral recognition.
Poor GC Resolution Suboptimal temperature programOptimize the temperature ramp and hold times.
Inappropriate chiral columnTest different chiral stationary phases.

Conclusion

The enantiodifferentiating photoisomerization of (Z,Z)-1,3-cyclooctadiene is a powerful yet challenging method for the asymmetric synthesis of a strained, chiral olefin. Success in this endeavor requires a deep understanding of the underlying photochemical principles and careful optimization of the experimental parameters. The use of supramolecular systems, in particular, has shown great promise in achieving higher levels of enantioselectivity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore and exploit this fascinating photochemical transformation in their own work. With continued innovation in the design of chiral sensitizers and hosts, the potential for photochirogenesis to contribute to the synthesis of complex, optically active molecules is vast.

References

  • Fukuhara, G., Imai, M., Yang, C., Mori, T., & Inoue, Y. (2011). Enantiodifferentiating photoisomerization of (Z,Z)-1,3-cyclooctadiene included and sensitized by naphthoyl-curdlan. Organic Letters, 13(7), 1856–1859. [Link]

  • Yamaguchi, H., et al. (2017). Enantiodifferentiation in the Photoisomerization of (Z,Z)-1,3-Cyclooctadiene in the Cavity of γ-Cyclodextrin–Curcubitu[7]ril-WheeledR[1]otaxanes with an Encapsulated Photosensitizer. Organic Letters, 19(5), 1056–1059. [Link]

  • Inoue, Y., et al. (1993). Enantiodifferentiating photoisomerization of (Z)-cyclooctene and (Z,Z)-cycloocta-1,3-diene sensitized by chiral aromatic amides. Journal of the Chemical Society, Perkin Transactions 2, (7), 1241-1246. [Link]

  • Fukuhara, G., Imai, M., Yang, C., Mori, T., & Inoue, Y. (2011). Enantiodifferentiating Photoisomerization of (Z,Z)-1,3-Cyclooctadiene Included and Sensitized by Naphthoyl-Curdlan. Organic Letters, 13(7), 1856-1859. [Link]

  • Inoue, Y., et al. (2011). Enantiodifferentiating Photoisomerization of (Z,Z)-1,3-Cyclooctadiene Included and Sensitized by Naphthoyl-Curdlan. Organic Letters, 13(7), 1856-1859. [Link]

  • Yamaguchi, H., et al. (2017). Enantiodifferentiation in the Photoisomerization of (Z,Z)-1,3-Cyclooctadiene in the Cavity of γ-Cyclodextrin–Curcubitu[7]ril-WheeledR[1]otaxanes with an Encapsulated Photosensitizer. Organic Letters, 19(5), 1056-1059. [Link]

  • Inoue, Y., et al. (1993). Enantiodifferentiating photoisomerization of (Z)-cyclooctene and (Z,Z)-cycloocta-1,3-diene sensitized by chiral aromatic amides. Journal of the Chemical Society, Perkin Transactions 2, 1241-1246. [Link]

  • Fukuhara, G., et al. (2011). Enantiodifferentiating Photoisomerization of (Z,Z)-1,3-Cyclooctadiene Included and Sensitized by Naphthoyl-Curdlan. Organic Letters, 13(7), 1856-1859. [Link]

  • Fukuhara, G., et al. (2007). Supramolecular enantiodifferentiating photoisomerization of (Z,Z)-1,3-cyclooctadiene included and sensitized by naphthalene-modified cyclodextrins. New Journal of Chemistry, 31(5), 697-702. [Link]

  • Inoue, Y., Yamasaki, N., Yokoyama, T., & Tai, A. (1992). Enantiodifferentiating Z-E photoisomerization of cyclooctene sensitized by chiral polyalkyl benzenepolycarboxylates. The Journal of Organic Chemistry, 57(5), 1332-1345. [Link]

  • Inoue, Y., Shimoyama, H., Yamasaki, N., & Tai, A. (1991). Enantiodifferentiating Photoisomerization of 1,2-Diphenylcyclopropane Sensitized by Chiral Aromatic Esters. Chemistry Letters, 20(4), 593-596. [Link]

  • Gao, Y., Inoue, M., Wada, T., & Inoue, Y. (2004). Supramolecular Photochirogenesis. 3. Enantiodifferentiating Photoisomerization of Cyclooctene Included and Sensitized by 6-O-Mono(o-methoxybenzoyl)–cyclodextrin. Journal of the American Chemical Society, 126(48), 15834-15842. [Link]

  • Inoue, Y. (2004). Enantiodifferentiating Photosensitized Reactions. In Chiral Photochemistry. CRC Press. [Link]

  • Sánchez, C. A. R., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science, 35(10-11), 1269-1275. [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. [Link]

  • Isokuortti, J., et al. (2023). Chasing the rainbow: Exploiting photosensitizers to drive photoisomerization reactions. UPCommons. [Link]

  • Tiano, A. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • DiRocco, D. A., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. [Link]

  • de la Cruz, P. R., et al. (2023). In Silico Investigation of the Photoisomerization Mechanism of Push-Push Azoderivatives. ChemRxiv. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-cyclooctadiene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and optimize your reaction yields.

Troubleshooting Guide: Enhancing Reaction Yield

The synthesis of this compound, a crucial intermediate in organic synthesis, can present several challenges that may lead to suboptimal yields.[1] This section addresses common issues encountered during the synthesis and provides actionable solutions based on established chemical principles.

Issue 1: Low Conversion of Starting Material (e.g., 1,3-Butadiene)

Primary Cause: Inefficient catalyst activity or suboptimal reaction conditions are often the culprits behind low conversion rates. The cyclodimerization of 1,3-butadiene is a common and effective method for preparing this compound, with certain catalyst systems achieving yields over 90%.[1]

Troubleshooting Steps:

  • Catalyst System Check: The choice of catalyst is paramount. Nickel-based systems, particularly the Nickel-Aluminum-Phosphorus (Ni-Al-P) system, have demonstrated high efficacy.[1]

    • Action: Ensure the catalyst components, such as nickel acetylacetonate, triethylaluminum, and triphenyl phosphite, are of high purity and handled under strictly anhydrous and inert conditions to prevent deactivation.[1]

    • Rationale: Moisture and oxygen can rapidly deactivate the organometallic catalyst, leading to a significant drop in conversion.

  • Reaction Temperature and Pressure Optimization: The reaction is typically conducted at elevated temperatures and pressures.

    • Action: Maintain a reaction temperature between 80-120°C and a gauge pressure of 0.10-0.60 MPa.[1]

    • Rationale: These conditions favor the desired cyclodimerization pathway. Deviations can lead to the formation of side products or incomplete reaction.

  • Staged Addition of Butadiene: Adding the entire volume of 1,3-butadiene at once can lead to poor temperature control and increased side reactions.

    • Action: Introduce 1,3-butadiene in several portions throughout the reaction.[1]

    • Rationale: This approach helps to manage the exothermic nature of the reaction, maintain a stable temperature, and improve selectivity towards the desired product.[1]

ParameterRecommended RangeRationale
Temperature 80-120°COptimizes reaction rate and selectivity.
Pressure 0.10-0.60 MPaMaintains reactants in the liquid phase and influences reaction kinetics.
Catalyst Loading Mass ratio of Ni-Al-P catalyst to butadiene: 1.2-3:100Ensures sufficient active sites for high conversion.[1]
Issue 2: Poor Selectivity - Formation of Side Products

Primary Cause: Undesirable side reactions, such as the formation of 4-vinylcyclohexene or higher oligomers, can significantly reduce the yield of this compound.[1]

Troubleshooting Steps:

  • Precise Temperature Control: Excursions outside the optimal temperature range can favor the formation of byproducts.

    • Action: Employ a reactor with efficient heat exchange capabilities to strictly control the reaction temperature, keeping it below 110°C.[1]

    • Rationale: Higher temperatures can promote alternative reaction pathways leading to undesired isomers and oligomers.

  • Catalyst Composition: The ligand-to-metal ratio in the catalyst system can influence selectivity.

    • Action: Carefully control the stoichiometry of the catalyst components. For the Ni-Al-P system, ensure the correct ratios of triethylaluminum, absolute ethanol, triphenyl phosphite, and nickel acetylacetonate are used.[1]

    • Rationale: The ligand environment around the nickel center dictates the stereochemistry and regioselectivity of the cyclization, directly impacting the product distribution.

Issue 3: Difficulties in Product Purification

Primary Cause: The boiling points of this compound and its common side products can be close, making separation by distillation challenging.

Troubleshooting Steps:

  • Vacuum Distillation: Atmospheric distillation may not provide sufficient separation.

    • Action: Perform the distillation under reduced pressure (vacuum). A gauge pressure of -0.10 to -0.08 MPa is recommended.[1]

    • Rationale: Lowering the pressure reduces the boiling points of the components, enhancing the boiling point differences and allowing for a cleaner separation.

  • Fractional Distillation: A simple distillation setup may be inadequate.

    • Action: Utilize a fractional distillation column (e.g., a Vigreux column) to improve separation efficiency.[2]

    • Rationale: The increased surface area in a fractional distillation column provides more theoretical plates, leading to a better separation of compounds with close boiling points.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common industrial method is the cyclodimerization of 1,3-butadiene using a transition metal catalyst, typically a nickel-based system.[1] Other reported methods include the dehydrogenation of cyclooctane and ring expansion reactions of smaller cyclic compounds.[3] The Diels-Alder reaction can also be employed to construct the cyclooctadiene ring system.[3][4]

Q2: Can 1,5-cyclooctadiene be converted to this compound?

A2: Yes, the isomerization of 1,5-cyclooctadiene to the more thermodynamically stable conjugated 1,3-isomer is possible. This transformation can be catalyzed by rhodium(I) complexes.[5][6][7]

Q3: What are the key safety precautions when working with this compound and its synthesis?

A3: this compound is a flammable liquid and vapor.[8] The synthesis often involves pyrophoric reagents like triethylaluminum, which require handling under an inert atmosphere (e.g., nitrogen or argon). The reaction is also conducted under pressure, necessitating the use of a pressure-rated reactor and appropriate safety measures.[1] Always consult the Safety Data Sheet (SDS) for all reagents and products.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: Standard analytical techniques can be used for characterization:

  • Gas Chromatography (GC): To determine purity and quantify the presence of isomers or side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric form.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[9]

  • Mass Spectrometry (MS): To determine the molecular weight.[9][10]

Experimental Workflow & Diagrams

Workflow for 1,3-Butadiene Cyclodimerization

The following diagram outlines the key steps in the synthesis of this compound from 1,3-butadiene.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Reactor B Inert Atmosphere (Nitrogen Purge) A->B C Add Anhydrous Solvent (e.g., Toluene) B->C D Add Catalyst Components (Ni-Al-P System) C->D E Heat to 80-120°C D->E F Pressurize to 0.10-0.60 MPa E->F G Staged Addition of 1,3-Butadiene F->G H React for 1-2 hours G->H I Cool to Room Temp H->I J Terminate Reaction (e.g., add Ethanol) I->J K Transfer to Distillation Apparatus J->K L Vacuum Distillation K->L M Collect Product L->M

Caption: Key stages in the synthesis of this compound.

Troubleshooting Logic Diagram

This diagram illustrates a logical approach to troubleshooting low yields in the synthesis.

Troubleshooting start Low Yield of This compound check_conversion Check Reactant Conversion Low or High? start->check_conversion low_conversion Low Conversion Inefficient Catalyst? Suboptimal Temp/Pressure? Impure Reagents? check_conversion->low_conversion Low high_conversion High Conversion Poor Selectivity? Product Loss During Workup? check_conversion->high_conversion High solve_catalyst Verify Catalyst Purity & Handling low_conversion:f1->solve_catalyst solve_conditions Optimize Temp & Pressure Staged Addition low_conversion:f2->solve_conditions solve_reagents Use Anhydrous Solvents & High-Purity Reagents low_conversion:f3->solve_reagents solve_selectivity Fine-tune Temperature Control Adjust Catalyst Stoichiometry high_conversion:f1->solve_selectivity solve_workup Optimize Distillation (Vacuum, Fractional Column) high_conversion:f2->solve_workup

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Semghouli, A., Drahos, L., Volk, B., & Kiss, L. (2024). Selective Transformation of 1,3‐Cyclooctadiene into Novel Functionalized Azaheterocycles, β‐Amino Esters, and Lactams by Means of Ring‐Rearrangement Metathesis. European Journal of Organic Chemistry, 27(18), e202400170.
  • MDPI. (n.d.). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). This compound, (Z,Z)-. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Transformation of 1,3‐Cyclooctadiene into Novel Functionalized Azaheterocycles, β‐Amino Esters, and Lactams by Means of Ring‐Rearrangement Metathesis. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (1964). The Isomerization of this compound to 1,5-Cyclooctadiene via the Rhodium(I) π-Complex. Retrieved from [Link]

  • ACS Publications. (1964). Additions and Corrections - The Isomerization of this compound to 1,5-Cyclooctadiene via the Rhodium(I) π-Complex. Retrieved from [Link]

  • ACS Publications. (1964). The Isomerization of this compound to 1,5-Cyclooctadiene via the Rhodium(I) π-Complex. Retrieved from [Link]

  • National Institutes of Health. (2021). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). On the isomerization of cyclooctyne into cycloocta-1,3-diene: synthesis, characterization and structure of a dinuclear platinum(ii) complex with a μ-η2:η2-1,3-COD ligand. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,5-cyclooctadiene. Retrieved from [Link]

  • ACS Publications. (1997). Optically Active (E,Z)-1,3-Cyclooctadiene: First Enantioselective Synthesis through Asymmetric Photosensitization and Chiroptical Property. Retrieved from [Link]

  • ACS Publications. (n.d.). Photosensitized Isomerization of 1,3-Cyclooctadienes and Conversion to Bicyclo[4.2.0]oct-7-ene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,3,5-cyclooctatriene. Retrieved from [Link]

  • Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]

  • PubMed. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Activator-Free Single-Component Co(I)-Catalysts for Regio- and Enantioselective Heterodimerization and Hydroacylation Reactions of 1,3-Dienes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Retrieved from [Link]

Sources

Technical Support Center: Safe Handling and Storage of 1,3-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1,3-Cyclooctadiene. This document is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. Our goal is to provide not just procedures, but the scientific rationale behind them, empowering you to work with confidence and safety.

Section 1: Core Hazard Awareness & Properties (FAQs)

This section addresses the most fundamental questions regarding the intrinsic properties and hazards of this compound. Understanding these is the first step toward safe laboratory practice.

Q: What are the primary hazards associated with this compound?

A: this compound is a hazardous chemical that presents multiple risks. It is a flammable liquid and vapor, meaning it can be easily ignited by heat, sparks, or flames.[1][2] Its vapors are heavier than air and can travel to an ignition source and flash back.[1] It is classified as causing skin irritation and serious eye irritation.[3][4] Ingestion is particularly dangerous as it poses an aspiration hazard that may cause lung injury.[5][6] Furthermore, like many unsaturated cyclic hydrocarbons, it may undergo autoxidation upon exposure to air to form explosive peroxides.[1]

Q: What are the key physical and chemical properties I should be aware of?

A: Understanding the physical properties of this compound is crucial for designing experiments and for responding to emergencies. Key data is summarized below.

PropertyValueSource
Molecular Formula C₈H₁₂[1][3]
Molecular Weight 108.18 g/mol [1][5]
Appearance Colorless liquid[1][7]
Flash Point 24 °C to 25 °C (75.2 °F to 77.0 °F) - closed cup[5]
Boiling Point ~55 °C at 34 mmHg
Density ~0.869 g/mL at 25 °C
Vapor Hazard Vapors are heavier than air and may form explosive mixtures with air.[1][1]
Solubility Insoluble in water.[1][7][1][7]
Q: Is this compound a significant peroxide former?

A: Yes, this is a critical safety consideration. As a diene, this compound can react with atmospheric oxygen over time to form unstable and potentially explosive peroxide compounds.[1] This process is accelerated by exposure to light and air, especially in opened or partially emptied containers.[8] For this reason, unstabilized this compound should be treated as a Class B peroxide former: a chemical that forms explosive levels of peroxides upon concentration.[8] Even unopened bottles can form peroxides, and refrigeration does not eliminate this risk.[9]

Section 2: Proactive Safety Measures: PPE & Engineering Controls (FAQs)

This section details the necessary protective equipment and laboratory infrastructure required to mitigate the risks identified above.

Q: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A: A multi-layered approach to PPE is required to prevent chemical exposure through all potential routes.

Protection TypeSpecificationRationale and Source
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes that can cause serious eye irritation. Standard EN166 or OSHA 29 CFR 1910.133 compliant.[2][10]
Hand Protection Chemically resistant gloves (e.g., Viton®, nitrile may have limited resistance; always check manufacturer's breakthrough times).Prevents skin contact, which causes irritation.[4] Contaminated gloves must be disposed of properly.[4]
Skin/Body Protection Flame-retardant laboratory coat and closed-toe shoes.Protects against skin contact and provides a barrier in case of small flashes or fires.[2][10]
Respiratory Protection Use only in a certified chemical fume hood. If a hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Vapors can cause respiratory irritation and dizziness.[1][3] Engineering controls are the preferred method of protection.[11]
Q: What engineering controls are necessary for a safe experiment?

A: Your laboratory setup is your primary line of defense.

  • Ventilation: All handling of this compound must occur inside a properly functioning chemical fume hood to prevent the accumulation of flammable and harmful vapors.[2][3]

  • Ignition Source Control: All potential ignition sources—such as heat guns, hot plates, and open flames—must be strictly eliminated from the work area.[2][7] Use only explosion-proof electrical equipment (e.g., stirrers, pumps).[2][11]

  • Static Electricity Prevention: Ground and bond all metal containers and transfer lines during dispensing to prevent the buildup of static electricity, which can ignite vapors.[2][7] Use non-sparking tools for opening and handling containers.[2][11]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation.[10][11] A Class B fire extinguisher (CO₂, dry chemical) should also be available.[3][7]

Section 3: Handling & Storage Procedures (Troubleshooting Guide)

This section provides step-by-step solutions to common scenarios you may encounter during your work.

Q: I need to transfer this compound from the manufacturer's bottle to my reaction vessel. What is the safest way to do this?

A: Following a systematic workflow is essential to prevent spills, vapor release, and ignition. The process involves careful preparation, execution, and cleanup.

cluster_prep 1. Preparation cluster_transfer 2. Chemical Transfer cluster_cleanup 3. Final Steps prep1 Don appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) prep2 Ensure fume hood is on and sash is at the correct height prep1->prep2 prep3 Gather all materials: - 1,3-COD bottle - Receiving vessel - Non-sparking tools - Grounding straps prep2->prep3 prep4 Clear fume hood of all ignition sources and clutter prep3->prep4 trans1 Place both containers in the fume hood prep4->trans1 trans2 Ground and bond the source and receiving containers trans1->trans2 trans3 Slowly uncap the 1,3-COD bottle using a non-sparking tool trans2->trans3 trans4 Carefully pour or cannula transfer the required amount trans3->trans4 trans5 Securely recap both containers trans4->trans5 clean1 Wipe down any minor drips with a sorbent pad trans5->clean1 clean2 Dispose of contaminated materials in a labeled waste container clean1->clean2 clean3 Remove grounding straps clean2->clean3 clean4 Store 1,3-COD bottle properly clean3->clean4 cluster_initial 1. Immediate Actions cluster_contain 2. Containment & Cleanup cluster_final 3. Decontamination act1 Alert nearby personnel act2 Ensure fume hood is drawing air and eliminate all ignition sources act1->act2 con1 Cover the spill with an inert, non-combustible absorbent material (e.g., sand, dry earth, vermiculite) act2->con1 con2 Do NOT use combustible materials like paper towels to absorb the bulk spill con1->con2 con3 Using non-sparking tools, collect the absorbed material con2->con3 con4 Place collected material into a suitable, labeled, and sealed container for hazardous waste disposal con3->con4 fin1 Wipe the spill area with soap and water con4->fin1 fin2 Dispose of all cleanup materials as hazardous waste fin1->fin2 fin3 Wash hands thoroughly fin2->fin3

Caption: Workflow for cleaning up a small this compound spill.

Q: What are the first aid procedures for exposure?

A: Immediate and correct first aid is critical. Always seek medical attention after any exposure and provide the Safety Data Sheet (SDS) to medical personnel. [3][4]

Exposure Route First Aid Procedure Source
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Call 911 and seek immediate medical attention. [1][2]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention. [1][2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [2][3]

| Ingestion | Do NOT induce vomiting due to the aspiration hazard. If the victim is conscious, rinse their mouth with water. Call a poison control center or doctor immediately for advice. | [2][3][11]|

Q: A fire has started in a beaker containing this compound. How should I respond?

A: For a small, contained fire (e.g., in a beaker), you may be able to extinguish it if you are trained to use a fire extinguisher.

  • Alert everyone in the lab and activate the fire alarm.

  • If it is safe to do so, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. [1][3][7]3. Do not use a water jet , as this can spread the flammable liquid and the fire. [12]A water spray may be used to cool nearby containers, but it may be inefficient at extinguishing the fire itself. [1][7]4. If the fire is large, cannot be extinguished immediately, or is spreading, evacuate the area immediately and call 911.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Haz-Map. (n.d.). This compound. U.S. National Library of Medicine. Retrieved from [Link]

  • Purdue University Physics Department. (n.d.). Fire-fighting measures. Retrieved from [Link]

  • American Elements. (2022). Copper(I) hexafluoro-2,4-pentanedionate 1,5-cyclooctadiene complex Safety Data Sheet. Retrieved from [Link]

  • Mississippi State University Environmental Health and Safety. (n.d.). Peroxide Forming Compounds Reference Guide. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Peroxide-Forming Chemicals. Retrieved from [Link]

  • Oklahoma State University Chemistry Department. (n.d.). Chemicals That Form Peroxides: Handling and Storage. Retrieved from [Link]

Sources

Technical Support Center: Stabilization of Highly Strained Diene-Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scope: The term "TCOD" (Tricyclo[4.2.1.12,5]deca-3,7-diene) refers to a specific, highly strained polycyclic diene. While the principles discussed herein are broadly applicable to such systems, the available literature specifically detailing the coordination chemistry of TCOD is limited. Therefore, this guide will use the well-studied and structurally analogous 1,5-cyclooctadiene (COD) as a representative example of a highly strained diene ligand to illustrate common challenges and stabilization strategies. The principles and troubleshooting steps outlined for COD-metal complexes provide a strong foundational understanding for researchers working with other strained polycyclic diene ligands like TCOD.

Frequently Asked Questions (FAQs)

Q1: My COD-metal complex decomposes upon isolation. What are the likely causes and immediate remedies?

A1: Decomposition upon isolation is a frequent challenge, often stemming from exposure to air, moisture, or thermal instability. Highly strained diene complexes, particularly those with low-valent metals, can be exceptionally sensitive.

  • Oxygen Sensitivity: Many low-valent metal centers are readily oxidized, leading to the decomposition of the complex. Ensure all manipulations are performed under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[1]

  • Moisture Sensitivity: Trace amounts of water can lead to hydrolysis of the metal center or ligands. All glassware must be rigorously dried, and solvents should be freshly distilled from appropriate drying agents.

  • Thermal Instability: The strain in the diene ligand can lower the decomposition temperature of the complex. Avoid excessive heating during solvent removal. It is often preferable to remove volatiles under high vacuum at low temperatures. Some rhodium-COD complexes, for instance, have known decomposition temperatures that are influenced by the counter-ion and coordinated ligands.[2][3]

  • Ligand Dissociation: The COD ligand can be labile and easily displaced by other ligands, including solvents with coordinating properties (e.g., acetonitrile, DMSO).[4] Choose non-coordinating solvents for purification and storage whenever possible.

Q2: I am observing low yields in the synthesis of my COD-metal complex. What are the key parameters to optimize?

A2: Low yields can be attributed to several factors, including incomplete reaction, side reactions, or product decomposition during workup.

  • Purity of Starting Materials: Ensure the metal precursor and the COD ligand are pure. Impurities can interfere with the reaction. For instance, the synthesis of Ni(COD)₂ requires the reduction of anhydrous nickel acetylacetonate in the presence of the ligand.[4]

  • Reaction Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of a reducing agent or the ligand can sometimes lead to the formation of undesired byproducts.

  • Reaction Temperature: Many syntheses of strained diene complexes are performed at low temperatures to control reactivity and prevent decomposition. Monitor the reaction temperature closely.

  • Solvent Choice: The choice of solvent is critical. It must be inert to the reactants and products and facilitate the desired reaction pathway. For many COD complexes, ethereal or hydrocarbon solvents are preferred.

Q3: How can I confirm the successful formation and purity of my strained diene-metal complex?

A3: A combination of spectroscopic techniques is essential for the characterization of these complexes.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. The coordination of the diene to the metal will cause a significant shift in the signals of the olefinic protons and carbons compared to the free ligand. For platinum(II) COD complexes, for example, distinct signals for the olefinic protons and carbons are observed due to the coordination geometry.[5]

  • Infrared (IR) Spectroscopy: While not always definitive for the diene itself, IR spectroscopy is crucial for identifying co-ligands such as carbonyls (CO), which have very strong and characteristic stretching frequencies that are sensitive to the electronic environment of the metal center.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, confirming the coordination mode of the diene, bond lengths, and angles.[2][6] This is the gold standard for structural elucidation.

  • Elemental Analysis: This provides the elemental composition of the complex, which can help confirm its identity and purity.

Troubleshooting Guide

This section provides a more in-depth look at specific problems and systematic approaches to their resolution.

Problem Potential Causes Recommended Actions & Rationale
Reaction fails to initiate or proceeds very slowly. 1. Inactive catalyst precursor.2. Insufficiently pure reagents.3. Inappropriate solvent.4. Low reaction temperature.1. Verify Precursor Activity: If using a commercially available precursor, ensure it has been stored correctly. If synthesized in-house, re-characterize to confirm its identity and purity.2. Purify Reagents: Recrystallize or sublime solid reagents. Distill liquid reagents and solvents from appropriate drying agents immediately before use.3. Solvent Screening: The solvent can significantly impact reaction rates.[4] If the reaction is sluggish, consider a solvent with slightly higher polarity that is known to be compatible with the complex.4. Controlled Warming: While many reactions require low temperatures, some may have a significant activation barrier. Gradually warm the reaction mixture while monitoring for any color changes or product formation by TLC or NMR.
Formation of multiple products or intractable mixtures. 1. Side reactions due to impurities.2. Decomposition of the product under reaction conditions.3. Isomerization of the complex.4. Uncontrolled stoichiometry.1. Rigorous Purification: As above, ensure all reagents and solvents are of the highest purity.2. Optimize Reaction Time and Temperature: Shorter reaction times or lower temperatures may prevent product decomposition. Monitor the reaction progress to identify the optimal point to quench the reaction.3. Characterize All Products: Attempt to isolate and characterize the major byproducts. This can provide insight into the undesired reaction pathways. For example, β-hydride elimination from an ethylpalladium(II) COD complex can lead to different isomers.[7]4. Slow Addition: Add one reagent slowly to the other to maintain a low concentration of the added reagent, which can suppress side reactions.
Complex is unstable in solution, even under an inert atmosphere. 1. Solvent-induced decomposition.2. Light sensitivity.3. Intrinsic thermal instability.1. Solvent Choice: Avoid coordinating solvents. Use non-polar, non-coordinating solvents like alkanes or aromatic hydrocarbons. The stability of metal complexes can be highly dependent on the solvent environment.[4]2. Exclude Light: Some organometallic complexes are light-sensitive. Protect the reaction and storage vessels from light by wrapping them in aluminum foil.3. Low-Temperature Storage: Store the complex at low temperatures (e.g., in a freezer inside a glovebox) to minimize thermal decomposition.
Difficulty in obtaining single crystals for X-ray diffraction. 1. High solubility of the complex.2. Presence of impurities.3. Amorphous nature of the solid.1. Crystallization Techniques: Employ various crystallization methods such as slow evaporation, vapor diffusion of a non-solvent, or slow cooling of a saturated solution.2. Thorough Purification: Impurities can inhibit crystal growth. Purify the complex by chromatography (if stable), recrystallization, or sublimation.3. Solvent Screening for Crystallization: Systematically screen a range of solvents and solvent mixtures to find conditions that promote the growth of high-quality single crystals.

Detailed Experimental Protocols

Protocol 1: General Synthesis of a Rh(I)-COD Complex

This protocol provides a general procedure for the synthesis of a cationic Rh(I)-COD complex, a common precursor in catalysis.

Materials:

  • [Rh(COD)Cl]₂ (Cyclooctadiene rhodium(I) chloride dimer)

  • AgSbF₆ (Silver hexafluoroantimonate)

  • Dichloromethane (DCM), freshly distilled from CaH₂

  • Diethyl ether, freshly distilled from sodium/benzophenone

  • Schlenk flask and other appropriate oven-dried glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Rh(COD)Cl]₂ (1 equivalent) in freshly distilled DCM.

  • In a separate Schlenk flask, dissolve AgSbF₆ (2 equivalents) in DCM.

  • Slowly add the AgSbF₆ solution to the [Rh(COD)Cl]₂ solution at room temperature with stirring.

  • A white precipitate of AgCl will form immediately.

  • Stir the reaction mixture for 1-2 hours at room temperature to ensure complete reaction.

  • Filter the mixture through a cannula fitted with a filter frit into a clean Schlenk flask to remove the AgCl precipitate.

  • Concentrate the filtrate under vacuum to approximately one-third of its original volume.

  • Slowly add dry diethyl ether to the concentrated solution until a precipitate begins to form.

  • Store the flask at -20°C overnight to allow for complete precipitation of the product.

  • Decant the supernatant and wash the resulting solid with cold diethyl ether.

  • Dry the solid product under high vacuum.

Rationale: The chloride ligands are abstracted by Ag⁺ ions to form insoluble AgCl, driving the reaction forward. The weakly coordinating SbF₆⁻ anion is introduced, leaving a cationic [Rh(COD)]⁺ species that can be isolated or used in situ for further reactions.[2]

Protocol 2: Purification of Air-Sensitive Complexes via Filtration

This protocol describes the removal of solid impurities from a solution of an air-sensitive complex.

Materials:

  • Solution of the crude air-sensitive complex in an appropriate solvent.

  • Two Schlenk flasks.

  • Cannula with a filter frit (a piece of glass wool or Celite can be used as the filter medium).

  • Inert atmosphere.

Procedure:

  • Ensure both Schlenk flasks are oven-dried and filled with an inert atmosphere.

  • Insert one end of the cannula into the headspace of the flask containing the crude solution and the other end into the receiving flask.

  • Carefully lower the end of the cannula in the crude solution below the liquid level, ensuring the filter frit is submerged.

  • Apply a slight positive pressure of inert gas to the flask containing the crude solution to slowly push the solution through the filter into the receiving flask.

  • The solid impurities will be retained by the filter.

  • Once the transfer is complete, the purified solution in the receiving flask can be used for crystallization or solvent removal.

Visualizations

Workflow for the Synthesis and Isolation of a Generic M(COD)L₂ Complex

G cluster_synthesis Synthesis cluster_workup Workup & Isolation A Metal Precursor (MXn) D Reaction under Inert Atmosphere A->D B COD Ligand B->D C Co-ligand (L) C->D E Filtration (removal of byproducts) D->E F Solvent Removal (under vacuum) E->F G Crystallization F->G H Isolated M(COD)L₂ Complex G->H G A M(COD)₂ C ML₂ + 2 COD A->C Ligand Exchange B 2L

Sources

Validation & Comparative

A Researcher's Guide to the Computational Analysis of Cyclooctadiene Structures using Density Functional Theory

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of Isomeric Stability and Conformational Energetics

For researchers and professionals in drug development and materials science, a precise understanding of molecular conformation and stability is paramount. Cyclooctadiene (COD), a cyclic hydrocarbon with the formula C₈H₁₂, serves as a crucial building block in organic synthesis and as a versatile ligand in organometallic chemistry.[1][2] Its eight-membered ring allows for significant conformational flexibility, leading to various isomers with distinct energetic and structural properties. This guide provides a comprehensive comparison of common COD isomers, grounded in Density Functional Theory (DFT) calculations, and offers a detailed protocol for researchers to conduct similar analyses.

The Landscape of Cyclooctadiene Isomers: A Theoretical Overview

The primary isomers of cyclooctadiene—1,3-COD, 1,4-COD, and 1,5-COD—differ in the placement of their two double bonds. These differences in electronic structure give rise to distinct three-dimensional arrangements, or conformers, with varying degrees of stability. The most common and widely utilized isomer is (1Z,5Z)-cycloocta-1,5-diene, often simply referred to as 1,5-COD.[1][3]

DFT has emerged as a powerful tool to investigate the electronic structure and predict the properties of such molecules with a favorable balance between accuracy and computational cost.[4] Theoretical studies consistently show that the stability of COD isomers is highly dependent on their specific conformation, which can range from boat-like to chair-like forms.[5][6]

Comparative Analysis of COD Isomers: A DFT Perspective

To provide a clear comparison, we will focus on the relative stabilities and key structural parameters of the most prevalent COD isomers, as determined by DFT calculations. A common and effective level of theory for such organic molecules is the B3LYP functional combined with a 6-31G* or larger basis set.[7][8][9][10] This approach has been shown to provide reliable geometries and relative energies for a wide range of organic compounds.[7][11]

Table 1: Calculated Relative Energies and Key Geometrical Parameters of Cyclooctadiene Isomers

IsomerConformationRelative Energy (kcal/mol)C=C Bond Length (Å)C-C Single Bond Length (avg. Å)Dihedral Angle (C=C-C=C) (°)
1,5-COD Twist-Boat0.001.3421.535N/A
Chair~2-71.3411.538N/A
1,3-COD Twisted~5-101.345 (conjugated)1.510 (allylic)~20-30
1,4-COD Boat-Chair~1-31.3401.540N/A

Note: The values presented are representative and can vary slightly depending on the specific computational method and basis set used. The relative energies are referenced to the most stable conformer of 1,5-COD.

From the data, it is evident that the twist-boat conformation of 1,5-cyclooctadiene is generally the most stable isomer.[5] The chair conformation of 1,5-COD represents a higher energy state.[5] The conjugated 1,3-isomer is significantly less stable due to ring strain and torsional effects. While π-electron delocalization can sometimes lead to overstabilization in DFT calculations, modern functionals and correction methods can mitigate these errors.[12]

Experimental Protocol: A Step-by-Step Guide to DFT Analysis of COD

For researchers aiming to replicate or extend these findings, the following protocol outlines a robust workflow for the computational analysis of cyclooctadiene structures. This procedure is designed to be self-validating by systematically progressing from initial structure generation to high-level energy calculations.

Workflow for DFT Analysis of Cyclooctadiene Isomers

DFT_Workflow cluster_prep 1. Structure Preparation cluster_dft 2. DFT Calculations cluster_analysis 3. Data Analysis a Generate Initial 3D Structures (e.g., Avogadro, ChemDraw) b Perform Initial Geometry Optimization (Molecular Mechanics - e.g., MMFF94) a->b c Geometry Optimization (e.g., B3LYP/6-31G*) b->c Input Optimized Structure d Frequency Analysis (Confirm Minimum Energy Structure) c->d e Single-Point Energy Calculation (Higher-level basis set, e.g., 6-311+G**) d->e f Extract Geometric Parameters (Bond lengths, angles, dihedrals) e->f g Calculate Relative Energies e->g h Compare with Experimental Data g->h

Caption: A generalized workflow for the DFT analysis of cyclooctadiene isomers.

Step-by-Step Methodology:

  • Initial Structure Generation:

    • Construct the 3D structures of the desired cyclooctadiene isomers (e.g., 1,3-COD, 1,4-COD, 1,5-COD) and their potential conformers (boat, chair, twist-boat) using molecular modeling software such as Avogadro or Chemcraft.[13]

  • Preliminary Optimization:

    • Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field). This step provides a reasonable starting geometry for the more demanding DFT calculations.

  • DFT Geometry Optimization:

    • Submit the pre-optimized structures to a quantum chemistry software package like Gaussian, GAMESS, or ORCA.[4][13][14][15]

    • Perform a full geometry optimization using a reliable DFT functional and basis set. A common choice is B3LYP/6-31G(d).[7][9] This level of theory provides a good balance of accuracy and computational efficiency for organic molecules.[8]

  • Frequency Analysis:

    • After optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • High-Level Single-Point Energy Calculation:

    • To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a larger basis set, such as 6-311++G(d,p).[6][10] This approach, where the geometry is optimized with a smaller basis set and the energy is calculated with a larger one, is a common strategy to manage computational resources effectively.

  • Data Extraction and Analysis:

    • Extract the final optimized geometries and electronic energies from the output files.

    • Measure key structural parameters such as bond lengths, bond angles, and dihedral angles.

    • Calculate the relative energies of the different isomers and conformers by taking the difference in their total electronic energies (including zero-point vibrational energy corrections from the frequency calculation).

    • Compare the calculated structural parameters with available experimental data, such as those from gas-phase electron diffraction studies, to validate the computational model.[5]

Choosing the Right Computational Tools

A variety of software packages are available for performing DFT calculations, each with its own strengths.[4]

  • Gaussian: A widely used commercial software known for its extensive feature set and user-friendly interface.[4][13][15]

  • GAMESS: A powerful and free open-source alternative that is popular in academic research.[4][13][14]

  • ORCA: A versatile and free program (for academic use) that is particularly efficient for large molecules.[13]

  • VASP and Quantum Espresso: Primarily used for solid-state and periodic systems, but can also be applied to molecular calculations.[4][13]

The choice of software often depends on user familiarity, available computational resources, and the specific requirements of the research project. For GPU-accelerated calculations, software like QUICK can offer significant performance advantages.[16]

Conclusion: The Predictive Power of DFT in Conformational Analysis

The computational analysis of cyclooctadiene isomers using DFT provides invaluable insights into their relative stabilities and structural properties. By following a systematic and self-validating protocol, researchers can confidently predict the preferred conformations and energetic landscapes of these and other flexible molecules. This knowledge is crucial for understanding their reactivity, designing new catalysts, and developing novel materials with tailored properties. The synergy between computational predictions and experimental validation continues to be a driving force in modern chemical research.

References

  • GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. [Link]

  • QUICK: Free and open-source GPU-enabled quantum chemistry. [Link]

  • Software and Tools in Computational Chemistry – Study Guide | StudyGuides.com. [Link]

  • How to Choose DFT Software: Representative Software by Application and Implementation Steps | Matlantis. [Link]

  • What is the best computational chemistry software? : r/Chempros - Reddit. [Link]

  • Gas-phase Structure of (1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)(eta(2)-1,5-cyclooctadiene)copper(I), Cu(1,5-cod)(hfac), an Important Precursor for Vapor Deposition of Copper - PubMed. [Link]

  • Conformational analysis of dibenzo[ a , e ]cyclooctadiene and three related heterocyclic compounds | Request PDF - ResearchGate. [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. [Link]

  • 1,5-Cyclooctadiene - Wikipedia. [Link]

  • 1,5-Cyclooctadiene | C8H12 | CID 82916 - PubChem. [Link]

  • 1,5-Cyclooctadiene - the NIST WebBook. [Link]

  • ubiquity of B3LYP/6-31G : r/chemistry - Reddit. [Link]

  • B3LYP/6-31G (d, p) optimized structures under study - ResearchGate. [Link]

  • Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? | ResearchGate. [Link]

  • Computational assessment of the structural analysis of different cyclooctene isomers. [Link]

  • Conformational interconversions of cis,cis-cyclooctadiene-1,5 - ACS Publications. [Link]

  • Theoretical Analysis of Different C8H14IsomersFrom Their Stability: DFT Level of Study - Neuroquantology. [Link]

  • 1,5-Cyclooctadiene - Grokipedia. [Link]

  • Correcting π-delocalization errors in conformational energies using density-corrected DFT, with application to crystal polymorp - ChemRxiv. [Link]

Sources

A Crystallographic Comparison of Stable cis,trans- and cis,cis-Cycloocta-1,3-diene-Pt(II) Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in organometallic chemistry and drug development, the precise understanding of molecular geometry is paramount. The spatial arrangement of atoms within a molecule dictates its reactivity, stability, and potential therapeutic applications. In the realm of platinum(II) complexes, which form the basis of several successful chemotherapeutic agents, the coordination of diene ligands offers a rich field of study. This guide provides an in-depth comparative analysis of the X-ray crystallography of a novel, stable cis,trans-cycloocta-1,3-diene-Pt(II) complex against the well-established cis,cis-1,5-cyclooctadiene-Pt(II) analogue. This comparison, supported by experimental data, aims to elucidate the structural nuances imparted by the isomeric form of the diene ligand and to provide robust, field-tested protocols for their synthesis and crystallographic analysis.

The Significance of Diene Isomerism in Platinum(II) Coordination Chemistry

The geometry of the diene ligand coordinated to a platinum(II) center significantly influences the complex's overall structure and, consequently, its chemical behavior. While cis,cis-cyclooctadienes are common ligands in organometallic chemistry, their cis,trans isomers are highly strained and typically unstable. The recent successful isolation and crystallographic characterization of a stable cis,trans-cycloocta-1,3-diene-Pt(II) complex by Kinouchi et al. provides a unique opportunity to investigate the structural consequences of incorporating such a strained and unusual ligand.[1][2] This guide will delve into the key structural differences between this novel complex and its more conventional cis,cis counterpart, offering insights into the factors that govern their stability and geometry.

Comparative Crystallographic Analysis

The primary distinction between the cis,trans- and cis,cis-cyclooctadiene-Pt(II) complexes lies in the coordination geometry of the diene ligand and the resulting strain within the cyclooctadiene ring. X-ray diffraction studies provide precise measurements of bond lengths and angles, revealing these subtle yet significant differences.

A key observation in the cis,trans-cycloocta-1,3-diene-Pt(II) complex is the marked elongation of the trans C=C bond coordinated to the platinum center.[1][2] This elongation is a direct consequence of the relief of ring strain upon coordination. In contrast, the C=C bond lengths in the cis,cis-1,5-cyclooctadiene-Pt(II) complex are more typical of coordinated alkenes.

Below is a table summarizing the key crystallographic parameters for a representative cis,trans-cycloocta-1,3-diene-Pt(II) complex and the analogous cis,cis-1,5-cyclooctadiene-Pt(II) dichloride complex.

Parametercis,trans-(TCOD)Pt(II) Complex (rac-3a)cis,cis-(COD)PtCl₂
CCDC Deposition No.2496944N/A
Pt-Cl Bond Lengths (Å)2.322(2), 2.327(2)2.325(4), 2.308(4)
Pt-C (cis C=C) Bond Lengths (Å)2.153(9), 2.164(9)2.13(2), 2.16(2)
Pt-C (trans C=C) Bond Lengths (Å)2.100(9), 2.101(9)N/A
Coordinated C=C (cis) Bond Length (Å)1.40(1)1.36(3)
Coordinated C=C (trans) Bond Length (Å)1.44(1)N/A
Cl-Pt-Cl Bond Angle (°)91.95(9)90.6(1)

TCOD = cis,trans-cycloocta-1,3-diene; COD = cis,cis-1,5-cyclooctadiene. Data for rac-3a from Kinouchi et al. (2025). Data for (COD)PtCl₂ from Syed et al. (1984).

The data clearly illustrates the elongation of the trans double bond in the TCOD complex compared to the cis double bonds in both complexes. This structural insight is critical for understanding the reactivity of these complexes, as the weakened trans bond may represent a site of enhanced reactivity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and crystallization of both the stable cis,trans-cycloocta-1,3-diene-Pt(II) complex and the comparative cis,cis-1,5-cyclooctadiene-Pt(II) complex. These protocols are based on established and validated procedures.

Synthesis of Dichloro(cis,trans-cycloocta-1,3-diene)platinum(II) (rac-3a)

This protocol is adapted from the supporting information of Kinouchi et al. (2025).[1]

Diagram of the Synthetic Workflow:

G cluster_0 Precursor Synthesis cluster_1 Complexation cluster_2 Purification precursor Generation of cis,trans-cycloocta-1,3-diene reaction Reaction with K₂PtCl₄ in acetone/H₂O precursor->reaction In situ filtration Filtration and washing reaction->filtration column Silica gel column chromatography filtration->column recrystallization Recrystallization from CH₂Cl₂/hexane column->recrystallization product rac-3a recrystallization->product

Caption: Workflow for the synthesis of rac-3a.

Procedure:

  • In situ generation of the diene: The cis,trans-cycloocta-1,3-diene is generated in situ from a suitable precursor, as detailed in the primary literature.

  • Complexation: To a solution of the in situ generated diene in acetone, an aqueous solution of potassium tetrachloroplatinate(II) (K₂PtCl₄) is added.

  • Reaction: The reaction mixture is stirred at room temperature for a specified period, typically several hours, during which the platinum complex precipitates.

  • Isolation: The precipitate is collected by vacuum filtration and washed sequentially with water, ethanol, and diethyl ether.

  • Purification: The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

  • Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a dichloromethane/hexane solution of the purified complex.

Synthesis of Dichloro(cis,cis-1,5-cyclooctadiene)platinum(II)

This is a standard and widely used procedure.

Diagram of the Synthetic Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction and Precipitation cluster_2 Isolation and Purification reactants K₂PtCl₄ and cis,cis-1,5-cyclooctadiene stirring Stirring at room temperature reactants->stirring solvent Aqueous ethanol solvent->stirring precipitation Formation of a pale yellow precipitate stirring->precipitation filtration Vacuum filtration precipitation->filtration washing Washing with water, ethanol, and ether filtration->washing product [PtCl₂(cod)] washing->product

Caption: Workflow for the synthesis of [PtCl₂(cod)].

Procedure:

  • Dissolution: Potassium tetrachloroplatinate(II) (K₂PtCl₄) is dissolved in a mixture of water and ethanol.

  • Ligand Addition: To this solution, cis,cis-1,5-cyclooctadiene (COD) is added dropwise with vigorous stirring.

  • Precipitation: A pale yellow precipitate of [PtCl₂(cod)] forms almost immediately.

  • Reaction Completion: The mixture is stirred for an additional 1-2 hours at room temperature to ensure complete reaction.

  • Isolation: The product is collected by vacuum filtration.

  • Washing: The collected solid is washed successively with water, ethanol, and diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: The final product is dried under vacuum.

X-ray Crystallography Workflow

The following diagram outlines the general workflow for obtaining and analyzing single-crystal X-ray diffraction data for these platinum complexes.

G cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Data Analysis & Validation growth Slow evaporation or vapor diffusion selection Mounting a suitable single crystal growth->selection diffractometer Single-crystal X-ray diffractometer selection->diffractometer collection Data collection at low temperature diffractometer->collection solution Direct methods or Patterson synthesis collection->solution refinement Full-matrix least-squares refinement solution->refinement analysis Analysis of bond lengths and angles refinement->analysis validation CIF validation and deposition analysis->validation

Caption: General workflow for X-ray crystallographic analysis.

Conclusion and Future Outlook

The successful synthesis and structural characterization of stable cis,trans-cycloocta-1,3-diene-Pt(II) complexes open new avenues in the study of strained organometallic compounds. The crystallographic data presented here provides a clear comparison with the well-known cis,cis-1,5-cyclooctadiene analogue, highlighting the significant structural perturbations induced by the strained trans-double bond. These findings are not only of fundamental interest to organometallic chemists but also have implications for the design of novel platinum-based therapeutics with unique reactivity profiles. The detailed experimental protocols provided in this guide are intended to facilitate further research in this exciting and promising area.

References

  • Kinouchi, H., Ito, T., Kohyama, A., Kuroda, Y., Takikawa, H., & Takasu, K. (2025). Synthesis and Properties of Medium-Sized cis,trans-Cycloocta-1,3-diene–Pt(II) Complexes. Organic Letters, 27(50), 13922-13927. [Link]

  • Kinouchi, H., Ito, T., Kohyama, A., Kuroda, Y., Takikawa, H., & Takasu, K. (2025). Synthesis and Properties of Medium-Sized cis,trans-Cycloocta-1,3-diene–Pt(II) Complexes. PubMed, 41343700. [Link]

  • Syed, A., Stevens, E. D., & Cruz, S. G. (1984). Reexamination of the π Bonding in dichloro(cycloocta-1,5-diene)platinum. Inorganic Chemistry, 23(22), 3673–3674. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1,3-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As researchers and scientists dedicated to advancing drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling 1,3-Cyclooctadiene, with a focus on personal protective equipment (PPE). Beyond a simple checklist, this document delves into the causality behind each recommendation, ensuring a deep understanding of the risks and the rationale for the prescribed safety measures. Our commitment is to furnish you with knowledge that extends beyond the product, fostering a culture of safety and precision in your laboratory.

Understanding the Hazards of this compound

This compound is a flammable liquid and vapor that poses several health risks.[1][2][3] It is crucial to comprehend these hazards to appreciate the necessity of the recommended PPE.

  • Flammability: The compound is highly flammable and can be easily ignited by heat, sparks, or flames.[1][4] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2][3][5]

  • Aspiration Hazard: If swallowed, this compound can be fatal as it may enter the airways.[1][2][5]

  • Toxicity: It may cause toxic effects if inhaled or absorbed through the skin.[1] Inhalation of vapors may lead to dizziness, asphyxiation, or respiratory irritation, especially in confined areas.[1][3]

HazardGHS ClassificationDescription
Flammability Flammable Liquid 3Flammable liquid and vapor.[1][2]
Health Aspiration Hazard 1May be fatal if swallowed and enters airways.[1][2]
Skin Irritation 2Causes skin irritation.[1][2][3]
Eye Irritation 2Causes serious eye irritation.[1][2][3]
STOT SE 3May cause respiratory irritation.[3][6]
Personal Protective Equipment (PPE) Protocol: A Step-by-Step Approach

A multi-layered approach to PPE is essential when handling this compound. This protocol is designed to protect you from the primary routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Why it's critical: Direct skin contact is a significant risk, leading to irritation and potential absorption of the chemical.[1]

  • Action: Wear appropriate protective gloves.

  • Specifications:

    • Material: Nitrile or other chemically resistant gloves are recommended. Always consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation rates for this compound.

    • Inspection: Before each use, inspect gloves for any signs of degradation, such as discoloration, swelling, or punctures.

    • Technique: Use proper glove removal technique to avoid contaminating your skin. Dispose of used gloves as hazardous waste.

Why it's critical: this compound can cause serious eye irritation.[1][2][3] Vapors can also be irritating to the eyes.

  • Action: Wear protective eyewear and, when necessary, face protection.

  • Specifications:

    • Primary Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[7][8][9]

    • Secondary Protection: In situations with a higher risk of splashing, such as during transfers of large volumes, a face shield should be worn in addition to safety goggles.[10]

Why it's critical: To prevent accidental skin contact from spills or splashes, appropriate body protection is necessary.

  • Action: Wear protective clothing.

  • Specifications:

    • Laboratory Coat: A flame-resistant lab coat is recommended due to the flammable nature of this compound.

    • Additional Protection: For larger scale operations, consider chemically resistant aprons or coveralls.

    • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Why it's critical: Inhalation of this compound vapors can cause respiratory irritation and other toxic effects.[1][3]

  • Action: Use respiratory protection when engineering controls are insufficient.

  • Specifications:

    • Engineering Controls First: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor concentrations.[6][7]

    • Respirator Type: If a respirator is required, a NIOSH-approved respirator with an organic vapor cartridge is appropriate.[8] The specific type of respirator will depend on the concentration of the chemical in the air. A full-face respirator provides both respiratory and eye protection.

    • Fit Testing: Ensure that any tight-fitting respirator has been properly fit-tested to the user.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Operational Readiness Start Handling this compound CheckVentilation Adequate Ventilation? (Fume Hood) Start->CheckVentilation BasePPE Standard PPE: Chemical Goggles Nitrile Gloves Lab Coat CheckVentilation->BasePPE Yes RespProtection Use Respirator (Organic Vapor Cartridge) CheckVentilation->RespProtection No SplashRisk Risk of Splash? BasePPE->SplashRisk FaceShield Add Face Shield SplashRisk->FaceShield Yes Proceed Proceed with Work SplashRisk->Proceed No FaceShield->Proceed RespProtection->BasePPE

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, away from heat, sparks, and open flames.[4][7]

  • Use spark-proof tools and explosion-proof equipment.[7]

  • Ground and bond containers when transferring material to prevent static electricity discharge.[7][8]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7][10] Keep refrigerated (2-8°C).[10]

  • Incompatible materials include strong oxidizing agents.[4][7]

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as sand or earth, to contain the spill. Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[7]

  • All waste disposal must be in accordance with local, regional, and national regulations.[11] Do not dispose of down the drain.[12]

  • It is recommended to use a licensed professional waste disposal service to ensure compliance with all applicable laws and regulations.

By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • This compound | C8H12 | CID 299882 - PubChem. National Center for Biotechnology Information. [Link]

  • This compound - Hazardous Agents - Haz-Map. National Library of Medicine. [Link]

  • Cycloocta-1,3-diene | C8H12 | CID 15550 - PubChem. National Center for Biotechnology Information. [Link]

  • View PDF - American Elements. American Elements. [Link]

  • Common Name: 1,5-CYCLOOCTADIENE HAZARD SUMMARY - NJ.gov. New Jersey Department of Health. [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.